Product packaging for JK-P3(Cat. No.:CAS No. 942655-44-9)

JK-P3

Cat. No.: B608199
CAS No.: 942655-44-9
M. Wt: 323.3 g/mol
InChI Key: QAZJUVDICQNITG-UHFFFAOYSA-N
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Description

JK-P3 is novel inhibitor of VEGFR-2. This compound is a pyrazole-based inhibitor of VEGFR-2 (IC50 = 7.8 μM). This compound inhibits FGFR 1/3 kinase activity in vitro, but has no effect on FGFR signaling in cell-based assays. The compound blocks wound healing and tube formation in HUVEC without effecting endothelial cell proliferation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N3O3 B608199 JK-P3 CAS No. 942655-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZJUVDICQNITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942655-44-9
Record name 942655-44-9
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, a molecule of interest in medicinal chemistry due to its pyrazole core, a scaffold known for a wide range of biological activities, including potential kinase inhibition. This document details the synthetic strategy, experimental protocols for key transformations, and a summary of relevant quantitative data. Furthermore, it contextualizes the potential therapeutic relevance of this class of compounds by illustrating their interaction with the EGFR/HER2 signaling pathway, a critical cascade in cell proliferation and cancer.

Synthetic Strategy Overview

The synthesis of the target compound, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, is proposed via a convergent synthesis approach. This strategy involves the preparation of two key intermediates, 5-phenyl-1H-pyrazol-3-amine (3) and 3,4-dimethoxybenzoyl chloride (6) , followed by their coupling to form the final amide product.

The synthesis of the pyrazole core begins with the Claisen condensation of acetophenone with diethyl oxalate to yield an intermediate diketone, which is then cyclized with hydrazine hydrate to form the aminopyrazole 3 .

Concurrently, the benzoyl chloride fragment 6 is prepared from the commercially available 3,4-dimethoxybenzoic acid by reaction with thionyl chloride.

The final step is the acylation of the aminopyrazole 3 with the acyl chloride 6 under basic conditions to yield the desired 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (7) .

Experimental Protocols

Synthesis of 5-phenyl-1H-pyrazol-3-amine (3)

This synthesis proceeds in two steps from benzoylacetonitrile.

Step 1: Synthesis of Benzoylacetonitrile (Intermediate)

A detailed experimental protocol for this step is widely available in standard organic chemistry literature. A typical procedure involves the reaction of ethyl benzoate with acetonitrile in the presence of a strong base like sodium ethoxide.

Step 2: Cyclization to 5-phenyl-1H-pyrazol-3-amine (3)

  • To a solution of benzoylacetonitrile in a suitable solvent such as ethanol, add hydrazine hydrate (a slight molar excess).

  • The reaction mixture is then heated at reflux for a period of 4-8 hours, during which the cyclization occurs.

  • After cooling to room temperature, the product often precipitates out of the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 5-phenyl-1H-pyrazol-3-amine.

Synthesis of 3,4-dimethoxybenzoyl chloride (6)
  • Suspend 3,4-dimethoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq). [1]

  • The mixture is heated at reflux for 2-3 hours. [1] During this time, the solid benzoic acid will dissolve.

  • After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

  • The crude 3,4-dimethoxybenzoyl chloride is often an oil or a low-melting solid and can be used in the next step without further purification. For purification, crystallization from a non-polar solvent like petroleum ether can be performed.[1]

Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (7)
  • Dissolve 5-phenyl-1H-pyrazol-3-amine (3) (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine (1.1-1.5 eq), to the solution and cool the mixture in an ice bath.

  • To this cooled solution, add a solution of 3,4-dimethoxybenzoyl chloride (6) (1.0-1.1 eq) in the same solvent dropwise.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
5-phenyl-1H-pyrazol-3-amineC₉H₉N₃159.19Off-white solid124-126
3,4-dimethoxybenzoic acidC₉H₁₀O₄182.17White crystalline powder180-182
3,4-dimethoxybenzoyl chlorideC₉H₉ClO₃200.62White to yellow solid67-69
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamideC₁₉H₁₉N₃O₃323.38Not availableNot available

Visualization of Synthetic Pathway and Biological Context

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

Synthesis_Workflow Benzoylacetonitrile Benzoylacetonitrile Aminopyrazole 5-phenyl-1H-pyrazol-3-amine Benzoylacetonitrile->Aminopyrazole Hydrazine Hydrazine Hydrate Hydrazine->Aminopyrazole Dimethoxybenzoic_Acid 3,4-Dimethoxybenzoic Acid Acyl_Chloride 3,4-Dimethoxybenzoyl Chloride Dimethoxybenzoic_Acid->Acyl_Chloride Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acyl_Chloride Final_Product 3,4-dimethoxy-N-(5-phenyl-1H- pyrazol-3-yl)benzamide Aminopyrazole->Final_Product Acyl_Chloride->Final_Product EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR/HER2 EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Kinase_Inhibitor 3,4-dimethoxy-N-(5-phenyl- 1H-pyrazol-3-yl)benzamide (Putative Kinase Inhibitor) Kinase_Inhibitor->EGFR Inhibition ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

A Technical Guide to the Novel Synthesis of Pyrazole Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole benzamide derivatives have emerged as a significant scaffold in medicinal chemistry and agrochemistry due to their broad spectrum of biological activities. These compounds have demonstrated potential as potent antifungal, antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The core structure, consisting of a pyrazole ring linked to a benzamide moiety, allows for diverse functionalization, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of novel synthetic strategies for pyrazole benzamide derivatives, detailed experimental protocols, and a summary of their biological activities, with a focus on their mechanism of action.

Novel Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to the development of efficient and innovative methods for the synthesis of pyrazole benzamide derivatives. These methods often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. Key strategies include one-pot multicomponent reactions, microwave-assisted synthesis, and novel cyclization techniques.

One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) offer a highly efficient approach to synthesize complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates.[4][5] This strategy is particularly valuable for the construction of pyrazole benzamide libraries for high-throughput screening.

A notable one-pot synthesis involves the reaction of a β-ketoester, a hydrazine derivative, and a substituted benzoyl chloride. This approach allows for the direct formation of the pyrazole ring and subsequent N-acylation in a single reaction vessel.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a powerful tool to accelerate chemical reactions.[6][7][8] This technique has been successfully applied to the synthesis of pyrazole benzamide derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. The synthesis of pyrazole carboxamides, for instance, can be achieved by reacting pyrazole carbonyl chloride with various amines under microwave irradiation.

Synthesis via Cyclization of Hydrazones

Another important synthetic route involves the cyclization of suitably substituted hydrazones. For example, the reaction of an α,β-unsaturated carbonyl compound with a hydrazine derivative can lead to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole. Subsequent amidation with a benzoyl derivative yields the final pyrazole benzamide.

Experimental Protocols

This section provides detailed experimental procedures for key synthetic and analytical methods discussed in this guide.

General Protocol for One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazole Benzamides

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Benzoyl chloride (1.1 eq)

  • Ethanol

  • Pyridine (catalytic amount)

Procedure:

  • To a solution of the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of pyridine.

  • Heat the mixture to reflux for 2-4 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the chalcone formation, cool the reaction mixture to room temperature.

  • Add hydrazine hydrate (1.2 eq) and continue to reflux for an additional 4-6 hours.

  • Once the pyrazole formation is complete (as monitored by TLC), cool the reaction mixture.

  • Add benzoyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole benzamide derivative.

  • Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Antifungal Activity Screening (Mycelium Growth Inhibition Assay)

Materials:

  • Synthesized pyrazole benzamide derivatives

  • Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum)[9]

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • Prepare PDA medium and sterilize it by autoclaving.

  • Cool the PDA medium to approximately 45-50 °C and add the test compounds to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each PDA plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the test fungus.

  • Use a plate with PDA and DMSO without any compound as a negative control, and a commercial fungicide as a positive control.

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 3-5 days) or until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the compound concentration.

Quantitative Data Summary

The biological activities of novel pyrazole benzamide derivatives are summarized in the tables below.

Table 1: Antifungal Activity of Pyrazole Benzamide Derivatives

Compound IDFungal StrainEC50 (µg/mL)Reference
G22 Valsa mali0.48[10]
G28 Valsa mali0.86[10]
G34 Valsa mali0.57[10]
6w Rhizoctonia solani0.27[11]
6c Fusarium graminearum1.94[11]
6f Botrytis cinerea1.93[11]
B6 Rhizoctonia solani0.23[12]

Table 2: Antibacterial and Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTargetActivityValueReference
OK-7 Candida albicansMIC50 µg/mL[13]
OK-8 Aspergillus nigerMIC50 µg/mL[13]
AT9283 Aurora AIC50~3 nM[14]
AT9283 Aurora BIC50~3 nM[14]
Compound 10 Bcr-Abl KinaseIC5014.2 nM[9]
B6 SDH EnzymeIC500.28 µg/mL[12]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrazole benzamide derivatives stem from their ability to interact with various biological targets and modulate specific signaling pathways.

Inhibition of Succinate Dehydrogenase (SDH)

A significant number of pyrazole benzamide derivatives exhibit potent antifungal activity by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[10][11][12] SDH, also known as complex II, plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these inhibitors block the electron transfer from succinate to ubiquinone, thereby disrupting cellular respiration and leading to fungal cell death.

SDH_Inhibition cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate Ubihydroquinone Ubihydroquinone (QH2) SDH->Ubihydroquinone Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Complex_III Complex III Ubihydroquinone->Complex_III e- ATP_Production ATP Production Complex_III->ATP_Production Pyrazole_Benzamide Pyrazole Benzamide Inhibitor Pyrazole_Benzamide->SDH Binds to Q-site

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Benzamides.

Kinase Inhibition in Cancer Therapy

In the context of cancer, pyrazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[9][14][15] For instance, certain pyrazole-based compounds have been shown to inhibit Aurora kinases, which are essential for mitotic progression, and the Bcr-Abl kinase, a key driver in chronic myeloid leukemia. By blocking the ATP-binding site of these kinases, pyrazole inhibitors prevent the phosphorylation of their downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., Akt, Bcr-Abl) Receptor->Kinase_Cascade Activation Downstream_Targets Downstream Targets Kinase_Cascade->Downstream_Targets Phosphorylation Cell_Response Cell Proliferation & Survival Downstream_Targets->Cell_Response Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Kinase_Cascade ATP-competitive inhibition

Caption: Mechanism of Pyrazole-based Kinase Inhibitors in Cancer.

Conclusion

The field of pyrazole benzamide derivatives continues to be a fertile ground for the discovery of new therapeutic and agrochemical agents. The novel synthetic methodologies outlined in this guide, such as one-pot and microwave-assisted syntheses, provide efficient pathways to access a wide array of these valuable compounds. The elucidation of their mechanisms of action, particularly as inhibitors of crucial enzymes like succinate dehydrogenase and various protein kinases, opens up new avenues for the rational design of more potent and selective agents. The data and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of molecules.

References

Unveiling the Therapeutic Potential of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the biological activity of the novel chemical entity, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Currently, there is a notable absence of published scientific literature detailing the specific biological functions, quantitative data, and mechanisms of action for this particular compound. However, the core chemical scaffold, a pyrazole ring linked to a benzamide moiety, is a well-established pharmacophore in modern medicinal chemistry, frequently associated with potent kinase inhibitory and anticancer activities. This document serves to consolidate the known biological landscape of structurally related N-(pyrazol-yl)benzamide derivatives to forecast the potential therapeutic applications and guide future research endeavors for the title compound.

Overview of the N-(Pyrazol-yl)benzamide Scaffold

The pyrazole scaffold is a privileged structure in drug discovery, renowned for its versatile pharmacological activities, which include anti-inflammatory, antimicrobial, and notably, anticancer properties. When combined with a benzamide functional group, the resulting N-(pyrazol-yl)benzamide core has been extensively explored as a potent inhibitor of various protein kinases.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]

Derivatives of this scaffold have demonstrated inhibitory activity against a range of kinases, including but not limited to:

  • AKT1 and AKT2: Serine/threonine kinases central to cell survival and proliferation pathways.[4]

  • BRAF V600E: A mutated kinase driving a significant portion of melanomas.[4]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase often overexpressed in solid tumors.[4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.[5][6]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[5]

The mechanism of action for many of these compounds involves competitive binding at the ATP-binding site of the target kinase, thereby blocking downstream signaling pathways essential for tumor growth and survival.[3][4][7]

Anticipated Biological Activity of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

Based on the established activities of its structural analogs, it is hypothesized that 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide will exhibit biological activity, most likely in the domain of oncology. The presence of the 3,4-dimethoxy substitution on the benzamide ring and the phenyl group on the pyrazole moiety are common features in compounds designed to fit within the active sites of protein kinases.

Future experimental validation is required to determine the precise biological targets and efficacy of this compound. Key areas for investigation would include its anti-proliferative effects on various cancer cell lines and its inhibitory potential against a panel of clinically relevant protein kinases.

Data Presentation: A Framework for Future Studies

While no quantitative data is currently available for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, the following table provides a standardized format for presenting key metrics that should be determined in future studies. This structure will allow for clear comparison with existing and future compounds.

Assay Type Target Cell Line Metric Value (µM) Reference Compound Value (µM)
In Vitro Cytotoxicity -e.g., A549 (Lung)IC50To be determinedDoxorubicinValue
-e.g., MCF-7 (Breast)IC50To be determinedDoxorubicinValue
-e.g., PC-3 (Prostate)IC50To be determinedSorafenibValue
Kinase Inhibition e.g., VEGFR-2-IC50To be determinedSorafenibValue
e.g., BRAF V600E-IC50To be determinedVemurafenibValue
e.g., EGFR-IC50To be determinedErlotinibValue

Experimental Protocols: A General Methodology

The following outlines a general experimental workflow for the initial biological characterization of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide as a potential anticancer agent.

In Vitro Anti-proliferative Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (e.g., from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

A variety of commercially available kinase assay kits can be utilized (e.g., ADP-Glo™ Kinase Assay). The general principle involves:

  • Reaction Setup: The kinase, the substrate (a peptide or protein that the kinase phosphorylates), ATP, and the test compound (3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide) are combined in a reaction buffer in a multi-well plate.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature. The kinase transfers a phosphate group from ATP to the substrate.

  • Detection: A detection reagent is added that either measures the amount of ADP produced (a byproduct of the kinase reaction) or quantifies the phosphorylated substrate. This is often achieved through a luminescence-based or fluorescence-based readout.

  • Data Analysis: The kinase activity is measured for a range of inhibitor concentrations. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Visualizing Potential Mechanisms of Action

Given the prevalence of kinase inhibition as a mechanism for this scaffold, the following diagrams illustrate a generalized kinase signaling pathway and a conceptual experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) e.g., VEGFR, EGFR Kinase Downstream Kinase e.g., BRAF, AKT RTK->Kinase Activation Compound 3,4-dimethoxy-N- (5-phenyl-1H-pyrazol-3-yl)benzamide Compound->Kinase Inhibition Signaling Signaling Cascade Kinase->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation G A Compound Synthesis & Characterization B In Vitro Screening: Anti-proliferative Assays (e.g., MTT on Cancer Cell Lines) A->B C Mechanism of Action Studies: Kinase Inhibition Assays B->C Active Compounds D Lead Optimization: Structure-Activity Relationship (SAR) C->D D->B Improved Analogs E In Vivo Studies: (e.g., Xenograft Models) D->E Lead Compound

References

An In-depth Technical Guide to the Mechanism of Action of N-(pyrazol-3-yl)benzamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(pyrazol-3-yl)benzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, particularly in oncology and infectious diseases. Their mechanisms of action are diverse, ranging from the modulation of critical cellular signaling pathways to the direct inhibition of key enzymes. This technical guide provides a comprehensive overview of the core mechanisms of action of N-(pyrazol-3-yl)benzamide compounds, with a focus on their roles as autophagy modulators and inhibitors of various kinases and metabolic enzymes. Detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The N-(pyrazol-3-yl)benzamide core structure is a privileged scaffold in drug discovery, offering a unique combination of structural rigidity and synthetic tractability. This has led to the development of numerous derivatives with potent and selective biological activities. This guide will delve into the primary mechanisms through which these compounds exert their effects, categorized by their principal molecular targets.

Mechanism of Action: Autophagy Modulation via mTORC1 Inhibition

A significant class of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has been identified as potent modulators of autophagy with anticancer properties.[1][2] These compounds have been shown to reduce the activity of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism.[2][[“]]

Signaling Pathway

The PI3K/AKT/mTORC1 pathway is a critical signaling cascade that negatively regulates autophagy.[2] Under normal conditions, growth factor signaling activates this pathway, leading to the phosphorylation and activation of mTORC1. Activated mTORC1, in turn, phosphorylates and inhibits UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[4] By inhibiting mTORC1, N-(pyrazol-3-yl)benzamide compounds relieve the inhibition of ULK1, leading to the induction of autophagy.[2]

mTORC1_Autophagy_Pathway cluster_activation Activation Cascade cluster_inhibition Inhibitory Regulation GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Autophagy Autophagy ULK1->Autophagy Pyrazolobenzamide N-(pyrazol-3-yl)benzamide Compounds Pyrazolobenzamide->mTORC1

Figure 1: mTORC1-Mediated Autophagy Signaling Pathway.
Quantitative Data

The antiproliferative and autophagy-modulating activities of representative N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides are summarized in Table 1.

CompoundTarget Cell LineEC50 (µM)Reference
1 MIA PaCa-210[2]
22 MIA PaCa-2submicromolar[2]
23 MIA PaCa-2submicromolar[2]
22 ARPE-1947.9[2]
23 ARPE-197.1[2]
Experimental Protocols

A detailed protocol for assessing the phosphorylation status of mTOR and the conversion of LC3-I to LC3-II is provided below.

Western_Blot_Workflow start Cell Lysis (RIPA buffer + inhibitors) quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE (12-15% gel) quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-mTOR, anti-LC3B) (4°C overnight) blocking->primary_ab wash1 Washing (3x with TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) wash1->secondary_ab wash2 Washing (3x with TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL substrate) wash2->detection analysis Image Acquisition and Analysis detection->analysis

Figure 2: Western Blotting Experimental Workflow.

Protocol Details:

  • Cell Lysis: Cells are treated with N-(pyrazol-3-yl)benzamide compounds for the desired time, then washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 12-15% SDS-polyacrylamide gel.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-mTOR (Ser2448), total mTOR, LC3B, and a loading control (e.g., GAPDH or β-actin).

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection kit.[5]

Mechanism of Action: Kinase Inhibition

N-(pyrazol-3-yl)benzamide derivatives have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Several N-(pyrazol-3-yl)benzamide compounds have shown potent inhibitory activity against CDK2, a key regulator of the G1/S phase transition of the cell cycle.[6][7][8][9] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.

CDK2 forms a complex with Cyclin E to phosphorylate the retinoblastoma protein (Rb).[1][10] Phosphorylated Rb releases the E2F transcription factor, which then promotes the transcription of genes required for S phase entry. By inhibiting CDK2, N-(pyrazol-3-yl)benzamides prevent Rb phosphorylation, keeping E2F inactive and thus arresting the cell cycle at the G1/S checkpoint.[1][10]

CDK2_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb P pRb p-Rb E2F E2F Rb->E2F S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes G1_S_transition G1/S Transition S_phase_genes->G1_S_transition Pyrazolobenzamide N-(pyrazol-3-yl)benzamide CDK2 Inhibitors Pyrazolobenzamide->CDK2_CyclinE

Figure 3: CDK2/Cyclin E Signaling Pathway in Cell Cycle Progression.

The inhibitory potencies of various N-(pyrazol-3-yl)benzamide derivatives against CDK2 are presented in Table 2.

CompoundCDK2 IC50 (µM)Reference
4 3.82[7][8]
7a 2.0[7][8]
7d 1.47[7][8]
9 0.96[7][8]
15 0.005 (Ki)[11]
DC-K2in212 High potency[9]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML) and lead to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[12][13][14] N-(pyrazol-3-yl)benzamide derivatives have been developed as potent FLT3 inhibitors.

Ligand binding or activating mutations cause FLT3 to dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This leads to the activation of several pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, all of which contribute to leukemogenesis.[12] N-(pyrazol-3-yl)benzamide FLT3 inhibitors compete with ATP for binding to the kinase domain, thereby blocking its autophosphorylation and the activation of downstream signaling.[12][15]

FLT3_Pathway FLT3_L FLT3 Ligand or Activating Mutation FLT3 FLT3 Receptor FLT3_L->FLT3 pFLT3 p-FLT3 FLT3->pFLT3 Autophosphorylation RAS_MAPK RAS/MAPK Pathway pFLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway pFLT3->PI3K_AKT STAT5 STAT5 Pathway pFLT3->STAT5 Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival Pyrazolobenzamide N-(pyrazol-3-yl)benzamide FLT3 Inhibitors Pyrazolobenzamide->pFLT3

References

An In-depth Technical Guide on the Discovery of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a representative document based on the synthesis and biological evaluation of compounds structurally related to 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Specific experimental data for this exact molecule is not publicly available; therefore, this guide is intended to provide a framework for its potential discovery and characterization based on established principles in medicinal chemistry and chemical biology.

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The N-pyrazolyl benzamide chemotype, in particular, has attracted significant interest due to its potential to modulate various enzymatic and cellular signaling pathways. This document outlines a hypothetical discovery and characterization pathway for a novel derivative, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

The design rationale for this molecule is based on the combination of three key structural features: the 5-phenyl-1H-pyrazol-3-amine core, which provides a rigid scaffold for interaction with biological targets; the benzamide linkage, a common pharmacophore in many bioactive molecules; and the 3,4-dimethoxy substitution on the benzoyl ring, which can influence solubility, metabolic stability, and target engagement.

Synthesis and Characterization

The synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide can be achieved through a convergent synthesis strategy, as outlined in the workflow below.

Synthesis_Workflow cluster_1 Synthesis of Precursors cluster_2 Final Coupling Reaction A 3,4-Dimethoxybenzoic Acid C 3,4-Dimethoxybenzoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride B->C D Benzoylacetonitrile F 5-Phenyl-1H-pyrazol-3-amine D->F Pyridine E Hydrazine Hydrate E->F G 3,4-Dimethoxybenzoyl Chloride I 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide G->I Amide Coupling (Schotten-Baumann conditions) H 5-Phenyl-1H-pyrazol-3-amine H->I

Caption: Synthetic workflow for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

Experimental Protocols

2.1.1. Synthesis of 3,4-Dimethoxybenzoyl Chloride

To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), oxalyl chloride (2.0 eq) is added dropwise at 0 °C under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF, 1 drop) is then added. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 3,4-dimethoxybenzoyl chloride, which is used in the next step without further purification.

2.1.2. Synthesis of 5-Phenyl-1H-pyrazol-3-amine

A mixture of benzoylacetonitrile (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol (15 mL/g) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 5-phenyl-1H-pyrazol-3-amine as a white solid.

2.1.3. Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

To a solution of 5-phenyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous pyridine (10 mL/g) at 0 °C, a solution of 3,4-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM (5 mL/g) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the title compound.

Biological Evaluation

Based on the known biological activities of related pyrazole derivatives, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide was hypothetically screened against a panel of biological targets, including kinases and enzymes involved in metabolic and inflammatory pathways.

Potential Mechanisms of Action

Several signaling pathways could be modulated by this class of compounds. Below are two hypothetical pathways that could be investigated.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Downstream Kinase (e.g., SRC, ABL) Receptor->Kinase Compound 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellularResponse

Caption: Hypothetical kinase inhibition signaling pathway.

SDH_Inhibition_Pathway cluster_pathway Mitochondrial Respiration Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Compound 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide Compound->SDH Inhibition ATP ATP Production ETC->ATP

Caption: Hypothetical succinate dehydrogenase inhibition pathway.

Quantitative Data

The following table summarizes representative quantitative data that could be expected for a compound of this class, based on literature values for analogous molecules.

Assay Target Metric Value (μM)
Kinase InhibitionTyrosine Kinase (e.g., SRC)IC₅₀0.5 - 5.0
Enzyme InhibitionSuccinate Dehydrogenase (SDH)IC₅₀1.0 - 10.0
Anti-inflammatoryLPS-stimulated MacrophagesIL-6 Release IC₅₀2.5 - 15.0
Anti-inflammatoryLPS-stimulated MacrophagesTNF-α Release IC₅₀5.0 - 20.0
CytotoxicityHeLa Cell LineCC₅₀> 50
Experimental Protocols

3.3.1. General Kinase Inhibition Assay

Kinase activity is measured using a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase reaction is performed in a buffer containing the kinase, a suitable substrate, and ATP. The test compound is added at various concentrations. After incubation, a kinase detection reagent is added to terminate the kinase reaction and to detect the remaining ATP. Luminescence is measured using a plate reader. The IC₅₀ value is calculated by fitting the dose-response curve.

3.3.2. Succinate Dehydrogenase (SDH) Inhibition Assay

The SDH activity is determined by monitoring the reduction of a specific probe, which is coupled to the oxidation of succinate to fumarate. The assay is performed in a buffer containing mitochondrial preparations (as a source of SDH), succinate, and the probe. The test compound is pre-incubated with the mitochondrial preparation before the addition of succinate to initiate the reaction. The change in absorbance of the probe is measured spectrophotometrically. The IC₅₀ value is determined from the dose-response curve.

3.3.3. Anti-inflammatory Cytokine Release Assay

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The cell culture supernatant is collected, and the concentrations of IL-6 and TNF-α are quantified using a commercial ELISA kit according to the manufacturer's instructions. The IC₅₀ values are calculated based on the inhibition of cytokine release.

Conclusion

The N-pyrazolyl benzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The hypothetical compound, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, combines key structural features that suggest potential activity as a kinase or metabolic enzyme inhibitor with anti-inflammatory properties. The synthetic route is feasible, and the proposed biological assays provide a clear path for its evaluation. Further lead optimization and in-depth mechanistic studies would be required to fully elucidate its therapeutic potential.

Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received FDA approval.[1] Protein kinases, regulating a vast array of cellular processes, are critical targets in drug discovery, particularly in oncology.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[2] Pyrazole-based compounds have demonstrated significant potential in inhibiting a wide range of kinases, including Akt, Aurora kinases, MAP kinases, B-raf, JAK, and EGFR, making them a focal point of intensive research and development.[1]

This technical guide provides a comprehensive overview of the preliminary screening of pyrazole-based kinase inhibitors. It includes a summary of their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in the early stages of drug discovery.

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[2]
Compound 3ALK2.9-27 (cellular)[2]
Compound 6Aurora A160HCT116 (colon)0.39[2]
MCF-7 (breast)0.46[2]
Compound 17Chk217.9--[2]
Compound 29EGFR-MCF-7 (breast)0.30[2]
B16-F10 (melanoma)0.44[2]
Compound 7cROS124--[3]
RuxolitinibJAK1, JAK2~3--[1]
PrexasertibCHK1<1--[1]
Compound 5cEGFR/HER-2260/510--[4]
Compound C5EGFR70MCF-7 (breast)0.08[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable evaluation of kinase inhibitors. Below are the methodologies for three key assays in the preliminary screening cascade.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test Compounds (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test pyrazole-based compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates (clear, flat-bottom)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of the pyrazole-based test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.

  • After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[7]

  • Carefully remove the medium without disturbing the formazan crystals that have formed at the bottom of the wells.[6]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7] Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon treatment with a kinase inhibitor.

Materials:

  • Cancer cell lines

  • Test Compounds

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the total and phosphorylated forms of the target kinase and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat them with the pyrazole-based inhibitor at various concentrations and for different time points.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle shaking.[8]

  • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).[8]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

Experimental Workflow for Kinase Inhibitor Screening

experimental_workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Compound Library Compound Library In Vitro Kinase Assay In Vitro Kinase Assay Compound Library->In Vitro Kinase Assay IC50 Determination Hit Identification Hit Identification In Vitro Kinase Assay->Hit Identification Potent Inhibitors Cell Viability Assay Cell Viability Assay Hit Identification->Cell Viability Assay Lead Prioritization Lead Prioritization Cell Viability Assay->Lead Prioritization Cellular Potency Western Blotting Western Blotting Lead Prioritization->Western Blotting Target Engagement Target Engagement Western Blotting->Target Engagement Pathway Modulation

Caption: High-level workflow for the preliminary screening of pyrazole-based kinase inhibitors.

EGFR Signaling Pathway

EGFR_pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified representation of the EGFR signaling cascade leading to cell proliferation.

PI3K/Akt Signaling Pathway

PI3K_Akt_pathway cluster_membrane Plasma Membrane RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 GrowthFactor Growth Factor GrowthFactor->RTK PI3K->PIP2 P Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P CellSurvival Cell Survival & Growth mTOR->CellSurvival PTEN PTEN PTEN->PIP3

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and growth.

Conclusion

The preliminary screening of pyrazole-based kinase inhibitors is a critical phase in the drug discovery pipeline. A systematic approach, combining robust in vitro and cell-based assays, is essential for the identification and prioritization of promising lead candidates. The data and protocols presented in this guide offer a foundational framework for researchers to design and execute their screening campaigns effectively. The visualization of key signaling pathways provides a contextual understanding of the molecular mechanisms through which these inhibitors exert their therapeutic effects. Further optimization and in-depth characterization of the identified hits will be necessary to advance them towards preclinical and clinical development.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Dimethoxy-N-phenyl-pyrazolyl-benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dimethoxy-N-phenyl-pyrazolyl-benzamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Understanding the nuanced relationship between the structural features of these molecules and their resulting biological function is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structure and Points of Variation

The fundamental architecture of the compounds discussed herein consists of a central pyrazole ring linked to a dimethoxy-substituted N-phenyl-benzamide moiety. The key points of structural variation that significantly influence biological activity are substitutions on the N-phenyl ring and the pyrazole ring itself.

Quantitative Structure-Activity Relationship (QSAR) Analysis

A critical aspect of understanding SAR is the quantitative correlation of physicochemical properties of substituents with biological activity. The following table summarizes the inhibitory activity of a series of analogous 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which serve as a close proxy for the pyrazolyl-benzamide scaffold, against chitin synthesis in Chilo suppressalis. The activity is expressed as the pIC50, the negative logarithm of the concentration required for 50% inhibition.

CompoundSubstituent (R) at para-position of the 3-phenyl ringpIC50
1 H4.64
2 F4.82
3 Cl4.96
4 Br4.89
5 I4.52
6 CF3< 3.0
7 CHF2< 3.0
8 CH2F4.30
9 CH34.85
10 C2H54.92
11 n-Pr4.89
12 i-Pr4.60
13 n-Bu4.82
14 t-Bu< 3.0
15 n-Hex< 3.0
16 OCH34.40
17 NO2< 3.0

Data adapted from a study on structurally similar isoxazole derivatives which are used here as a model system.[1][2]

Key SAR Insights from the Data:

  • Halogen Substitution: The introduction of halogens such as fluorine, chlorine, and bromine at the para-position of the phenyl ring generally enhances activity.[1]

  • Alkyl Group Size: Small, linear alkyl groups (methyl, ethyl, n-propyl, n-butyl) are well-tolerated and can slightly increase activity.[1][2] However, bulky substituents like t-butyl and n-hexyl lead to a dramatic decrease in activity.[1][2]

  • Electron-Withdrawing Groups: Strongly electron-withdrawing and bulky groups like trifluoromethyl (CF3) and nitro (NO2) are detrimental to the inhibitory activity.[1]

  • Hydrophobicity: The analysis suggests that hydrophobicity is a key driver of activity, with an optimal value for this parameter.[1][2]

Case Study: APD791 - A 5-HT2A Receptor Inverse Agonist

A notable example from this chemical class is 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791), a highly selective 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist developed for the treatment of arterial thrombosis.[3]

CompoundActivity
APD791 (10k) IC50 = 8.7 nM (inhibition of serotonin-amplified human platelet aggregation)

The development of APD791 highlights the optimization of various parameters including selectivity, aqueous solubility, and pharmacokinetic properties, leading to a potent and orally bioavailable drug candidate.[3]

Experimental Protocols

General Synthesis of N-phenyl-pyrazolyl-benzamides

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides provides a representative synthetic route. The process typically involves the following key steps:[4]

  • Alkylation of the Pyrazole Ring: The pyrazole starting material is alkylated, for instance with benzyl bromide.[4]

  • Reduction of a Nitro Group: A nitro group on the pyrazole is reduced to an amine, commonly using sodium borohydride in the presence of a nickel(II) chloride catalyst.[4]

  • Amide Coupling: The resulting pyrazole amine is then coupled with a desired benzoic acid derivative to form the final benzamide product.[4]

Chitin Synthesis Inhibition Assay

The following protocol outlines the determination of chitin synthesis inhibition in the cultured integument of Chilo suppressalis, as a model for insecticidal activity.[1]

  • Integument Culture: The abdominal integument from the last instar larvae is dissected and cultured.

  • Inhibitor Treatment: The cultured integuments are incubated with varying concentrations of the test compounds.

  • Radiolabeling: [14C]N-acetylglucosamine is added to the culture medium to monitor its incorporation into chitin.

  • Quantification: After incubation, the integuments are harvested, and the amount of radiolabeled chitin is quantified to determine the extent of inhibition.[2] The concentration required to inhibit chitin synthesis by 50% (IC50) is then calculated.[1]

Visualizing the Relationships and Workflows

Logical Flow of SAR Analysis

SAR_Logic cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_analysis SAR Analysis Start Starting Materials Synth Synthesize Analogs Start->Synth Purify Purify & Characterize Synth->Purify Assay Biological Assay Purify->Assay Data Collect Activity Data (IC50) Assay->Data QSAR Quantitative Analysis Data->QSAR Model Develop SAR Model QSAR->Model Model->Synth Rational Design of New Analogs

Caption: Logical workflow for structure-activity relationship studies.

Experimental Workflow for Synthesis and Testing

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start Pyrazole & Benzoic Acid Derivatives Step1 Alkylation/Functionalization of Pyrazole Start->Step1 Step2 Amide Coupling Reaction Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 Test In vitro Assay (e.g., Enzyme Inhibition) Step3->Test IC50 Determine IC50 values Test->IC50

Caption: General experimental workflow for synthesis and biological evaluation.

Signaling Pathway Inhibition (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a dimethoxy-N-phenyl-pyrazolyl-benzamide could act as an inhibitor.

Signaling_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor Dimethoxy-N-phenyl- pyrazolyl-benzamide Inhibitor->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The structure-activity relationship of dimethoxy-N-phenyl-pyrazolyl-benzamides is a rich and complex field. The available data strongly indicates that the biological activity of these compounds is finely tuned by the nature of the substituents on the N-phenyl ring. Specifically, the size, hydrophobicity, and electronic properties of these substituents play a crucial role in determining the potency of these molecules. The insights gained from QSAR studies, coupled with detailed experimental validation, provide a robust framework for the future design of novel and more effective therapeutic agents based on this versatile chemical scaffold. Further exploration into the effects of substitutions on the pyrazole ring and the dimethoxy-phenyl moiety will undoubtedly uncover new avenues for drug discovery.

References

An In-depth Technical Guide on the Chemical Properties of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide is a molecule of interest in medicinal chemistry, belonging to the class of N-aryl-pyrazole-carboxamides. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzamide moiety is also a common feature in many pharmacologically active compounds. This guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and potential biological significance of this compound.

Chemical Structure and Properties
  • IUPAC Name: 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

  • Molecular Formula: C₁₈H₁₇N₃O₃

  • Molecular Weight: 323.35 g/mol

  • Predicted Physicochemical Properties:

    • Appearance: Likely a white to off-white solid.

    • Solubility: Expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), and methanol, with limited solubility in water.

    • Melting Point: Predicted to be in the range of 180-220 °C, characteristic of similar aromatic amide compounds.

Proposed Synthesis

A plausible synthetic route for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide involves a two-step process: the synthesis of the key intermediate 5-phenyl-1H-pyrazol-3-amine, followed by its acylation with 3,4-dimethoxybenzoyl chloride.

Step 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine

This intermediate can be synthesized via the condensation of benzoylacetonitrile with hydrazine hydrate.

Step 2: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

The final compound is proposed to be synthesized by the amide coupling reaction between 5-phenyl-1H-pyrazol-3-amine and 3,4-dimethoxybenzoyl chloride in the presence of a base.

Experimental Protocols

Protocol 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine
  • To a solution of benzoylacetonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-phenyl-1H-pyrazol-3-amine.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide
  • Dissolve 5-phenyl-1H-pyrazol-3-amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM to the mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the final compound.

Data Presentation

Table 1: Predicted Spectroscopic Data
Spectroscopic Technique Predicted Data
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5-13.5 (s, 1H, pyrazole-NH), 10.0-10.5 (s, 1H, amide-NH), 7.2-8.0 (m, 9H, Ar-H), 6.8-7.0 (s, 1H, pyrazole-CH), 3.8-3.9 (s, 6H, 2 x OCH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ 165-168 (C=O), 148-155 (Ar-C-O), 140-145 (pyrazole C), 125-135 (Ar-C), 110-120 (Ar-C), 95-105 (pyrazole C), 55-57 (OCH₃)
FT-IR (KBr, cm⁻¹) 3300-3400 (N-H stretching), 3000-3100 (aromatic C-H stretching), 1650-1680 (C=O stretching, amide I), 1580-1620 (C=N stretching), 1500-1550 (N-H bending, amide II), 1250-1300 (C-O stretching)
Mass Spectrometry (ESI-MS) m/z 324.13 [M+H]⁺

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Amide Coupling Benzoylacetonitrile Benzoylacetonitrile Reaction1 Condensation (Ethanol, Reflux) Benzoylacetonitrile->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Pyrazolamine 5-phenyl-1H-pyrazol-3-amine Pyrazolamine_step2 5-phenyl-1H-pyrazol-3-amine Pyrazolamine->Pyrazolamine_step2 Intermediate Reaction1->Pyrazolamine Reaction2 Acylation (DCM, Et3N) Pyrazolamine_step2->Reaction2 BenzoylChloride 3,4-dimethoxybenzoyl chloride BenzoylChloride->Reaction2 FinalProduct 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide Reaction2->FinalProduct

Caption: Proposed synthetic workflow for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activation Compound 3,4-dimethoxy-N- (5-phenyl-1H-pyrazol-3-yl)benzamide Compound->Kinase_Domain Inhibition ADP ADP Kinase_Domain->ADP Downstream_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Kinase_Domain->Downstream_Proteins Phosphorylation Cascade (Blocked) ATP ATP ATP->Kinase_Domain Transcription_Factors Transcription Factors (e.g., AP-1, Myc) Downstream_Proteins->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., ↓ Proliferation, ↑ Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway illustrating a potential mechanism of action.

Potential Biological Activity and Signaling Pathways

Pyrazole derivatives are known to act as inhibitors of various protein kinases. Given the structural motifs present in 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, it is plausible that this compound could exhibit inhibitory activity against receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

The hypothetical signaling pathway diagram illustrates how the compound might act as a kinase inhibitor. By binding to the ATP-binding site of the kinase domain, it could prevent the phosphorylation of downstream signaling proteins, thereby inhibiting the entire signaling cascade. This could lead to cellular responses such as decreased cell proliferation and increased apoptosis, which are desirable outcomes in cancer therapy. It is important to note that this proposed mechanism is speculative and requires experimental validation.

Conclusion

This technical guide provides a theoretical framework for the synthesis, characterization, and potential biological activity of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide based on the known chemistry of related compounds. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted spectroscopic data provides a basis for the characterization of the synthesized compound. Further experimental investigation is necessary to confirm the properties and biological activity of this molecule. This guide serves as a valuable resource for researchers and scientists interested in the exploration of novel pyrazole-based compounds for drug discovery and development.

In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of novel benzamide compounds, a class of molecules with diverse pharmacological potential. The document summarizes key quantitative data from various studies, offers detailed experimental protocols for common assays, and visualizes relevant biological pathways and workflows.

Core Findings and Data Summary

Benzamide derivatives have demonstrated a wide spectrum of biological activities in vitro, including anticancer, antimicrobial, and anti-inflammatory effects. The following tables summarize the quantitative data from selected studies, providing a comparative view of the potency of different benzamide compounds.

Table 1: In Vitro Anticancer Activity of Benzamide Derivatives
Compound/Cell LineAssayIC50 (µM)Reference
Bengamide Analogue (Ben I)
MCF7Antiproliferative~10[1]
T84Antiproliferative~5[1]
N-(phenylcarbamoyl)benzamide
HeLaMTT Assay800[2]
2-(benzamido) benzohydrazide derivatives
Compound 06 vs. AChEEnzyme Inhibition0.09 ± 0.05[3]
Compound 06 vs. BChEEnzyme Inhibition0.14 ± 0.05[3]
Compound 13 vs. AChEEnzyme Inhibition0.11 ± 0.03[3]
Compound 13 vs. BChEEnzyme Inhibition0.10 ± 0.06[3]
N-Substituted Benzamide Derivatives
Compounds vs. various cancer cell linesMTT AssayVaried[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

Table 2: In Vitro Antimicrobial Activity of N-Benzamide Derivatives
CompoundOrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 5a B. subtilis256.25[5]
E. coli313.12[5]
Compound 6b E. coli243.12[5]
B. subtilis246.25[5]
Compound 6c E. coli243.12[5]
B. subtilis246.25[5]
Amidoxime-based benzimidazole 2b S. mutans403.90[1]
Amidoxime-based benzimidazole 2a C. albicans421.90[1]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 3: In Vitro Anti-inflammatory Activity of Benzamide Derivatives
CompoundAssayConcentration (µg/mL)% Inhibition of DenaturationIC50 (µg/mL)Reference
N-phenylcarbamothioylbenzamides (1e) Carrageenan-induced paw edema-61.45%-[6]
N-phenylcarbamothioylbenzamides (1h) Carrageenan-induced paw edema-51.76%-[6]
Imidazole Derivatives (AA2-AA6) Albumin Denaturation50-300Dose-dependent33.27 ± 2.12 to 301.12 ± 10.23[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. The following sections provide protocols for key experiments commonly used in the evaluation of novel benzamide compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the benzamide compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing: Disc Diffusion Method

The disc diffusion method, also known as the Kirby-Bauer test, is a widely used method to determine the susceptibility of bacteria to various antimicrobial compounds.[4][12][13][14][15]

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear circular area of no growth, known as the zone of inhibition, will appear around the disc.[14]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disc Application: Aseptically place sterile filter paper discs impregnated with known concentrations of the benzamide compounds onto the surface of the agar plate. A control disc with the solvent used to dissolve the compounds should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[14]

Anti-inflammatory Activity: Protein Denaturation Assay

The protein denaturation assay is a common in vitro method to screen for anti-inflammatory activity.[16][17][18]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory potential.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.4 mL of egg albumin, 5.6 mL of phosphate-buffered saline (PBS, pH 6.4), and 4 mL of varying concentrations of the test compounds.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Denaturation Induction: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and experimental processes is essential for a clear understanding of the mechanisms of action and the research methodology.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Inhibition

Certain benzamide derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[12] Inhibition of EGFR can block downstream signaling cascades, leading to an anti-cancer effect.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Benzamide Benzamide Benzamide->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates to nucleus Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Inhibition of the EGFR signaling pathway by benzamide compounds.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

The anti-inflammatory properties of some benzamides are attributed to their ability to inhibit the NF-κB signaling pathway.[19][20][21] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocates to Benzamide Benzamide Benzamide->IKK_Complex Inhibits Pro-inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_in_Nucleus NF-κB NF-κB_in_Nucleus->Pro-inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by benzamide compounds.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of novel benzamide compounds, from synthesis to biological activity assessment.

Experimental_Workflow Synthesis Synthesis of Benzamide Compounds Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Purity_Analysis Purity Analysis (HPLC) Synthesis->Purity_Analysis Biological_Screening Biological Screening Characterization->Biological_Screening Purity_Analysis->Biological_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Biological_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., Disc Diffusion) Biological_Screening->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Protein Denaturation) Biological_Screening->Anti_inflammatory_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay Biological_Screening->Enzyme_Inhibition_Assay Data_Analysis Data Analysis (IC50, MIC, etc.) Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General experimental workflow for in vitro benzamide evaluation.

References

Methodological & Application

Application Note: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process involving the preparation of two key intermediates: 3,4-dimethoxybenzoyl chloride and 5-phenyl-1H-pyrazol-3-amine. These intermediates are then coupled to yield the final product. This protocol includes detailed experimental procedures, tables of quantitative data for the synthesized intermediates, and diagrams illustrating the synthetic workflow.

Introduction

N-acyl-5-aminopyrazole derivatives are a class of compounds with diverse biological activities, making them attractive scaffolds in drug development. The title compound, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, combines the structural features of a substituted pyrazole with a dimethoxybenzamide moiety, suggesting potential for various pharmacological applications. This protocol outlines a reproducible method for its synthesis, enabling further investigation of its properties.

Overall Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Synthesis of 3,4-dimethoxybenzoyl chloride cluster_1 Step 2: Synthesis of 5-phenyl-1H-pyrazol-3-amine cluster_2 Step 3: Coupling Reaction Veratric_Acid 3,4-dimethoxybenzoic acid Benzoyl_Chloride 3,4-dimethoxybenzoyl chloride Veratric_Acid->Benzoyl_Chloride Reflux Thionyl_Chloride SOCl2 Thionyl_Chloride->Benzoyl_Chloride Benzoyl_Chloride_2 3,4-dimethoxybenzoyl chloride Benzoylacetonitrile Benzoylacetonitrile Aminopyrazole 5-phenyl-1H-pyrazol-3-amine Benzoylacetonitrile->Aminopyrazole Hydrazine Hydrazine Hydrazine->Aminopyrazole Aminopyrazole_2 5-phenyl-1H-pyrazol-3-amine Final_Product 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide Benzoyl_Chloride_2->Final_Product Aminopyrazole_2->Final_Product

Caption: Overall synthetic strategy for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

Experimental Protocols

Part 1: Synthesis of 3,4-dimethoxybenzoyl chloride

This procedure is adapted from established methods for the conversion of carboxylic acids to acyl chlorides.

Materials:

  • 3,4-dimethoxybenzoic acid (veratric acid)

  • Thionyl chloride (SOCl₂)

  • Dry benzene or Tetrahydrofuran (THF)

  • Pyridine (catalyst, optional)

  • N,N-Dimethylformamide (DMF, catalyst, optional)

  • Petroleum ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethoxybenzoic acid (e.g., 10.0 g, 54.9 mmol) in a dry solvent such as benzene (50 mL) or THF (40 mL).

  • Optionally, add a catalytic amount of pyridine (2-3 drops) or DMF (0.5 mL).

  • Slowly add an excess of thionyl chloride (e.g., 13 g, 109 mmol) to the suspension while stirring at room temperature.[1]

  • Heat the reaction mixture to reflux (for benzene, ~70-80°C) and maintain for 2-5 hours.[2] The reaction can also be stirred at room temperature for 8 hours when using THF and a DMF catalyst.

  • After the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by crystallization. Add petroleum ether to the residue to induce crystallization.[3]

  • Collect the solid product by filtration, wash with cold petroleum ether, and dry under vacuum.

Part 2: Synthesis of 5-phenyl-1H-pyrazol-3-amine

This synthesis is based on the condensation reaction between a β-ketonitrile and hydrazine.[4]

Materials:

  • Benzoylacetonitrile

  • Hydrazine hydrate

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve benzoylacetonitrile in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Part 3: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

This final step involves the acylation of the aminopyrazole with the prepared benzoyl chloride. The following is a general procedure based on similar amide bond formations.[5]

Materials:

  • 5-phenyl-1H-pyrazol-3-amine

  • 3,4-dimethoxybenzoyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • A non-nucleophilic base, such as triethylamine or pyridine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 5-phenyl-1H-pyrazol-3-amine in anhydrous DCM.

  • Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine).

  • Slowly add a solution of 3,4-dimethoxybenzoyl chloride in anhydrous DCM to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the intermediates. Data for the final product would need to be determined experimentally.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
3,4-dimethoxybenzoyl chlorideC₉H₉ClO₃200.6268-73[2]82-100
5-phenyl-1H-pyrazol-3-amineC₉H₉N₃159.19120-123[6]Not specified

Workflow and Pathway Diagrams

Synthesis_Workflow Synthesis Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Aminopyrazole Formation cluster_step3 Step 3: Amide Coupling A Suspend Veratric Acid in Solvent B Add Thionyl Chloride A->B C Reflux Reaction Mixture B->C D Remove Solvent and Excess Reagent C->D E Crystallize and Isolate Product 1 D->E K Dissolve Product 2 in DCM with Base E->K Product 1 F Dissolve Benzoylacetonitrile in Ethanol G Add Hydrazine Hydrate F->G H Reflux Reaction Mixture G->H I Cool and Precipitate Product 2 H->I J Isolate Product 2 I->J J->K Product 2 L Add Solution of Product 1 K->L M Stir at Room Temperature L->M N Workup and Purification M->N O Isolate Final Product N->O Signaling_Pathway Hypothetical Kinase Inhibition Pathway cluster_cell Cell ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor 3,4-dimethoxy-N- (5-phenyl-1H-pyrazol-3-yl)benzamide Inhibitor->Kinase Inhibition

References

Application Notes and Protocols for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide belongs to the pyrazole-benzamide class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. Pyrazole derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

The structural features of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, incorporating a substituted pyrazole ring linked to a benzamide moiety, suggest its potential as a kinase inhibitor. The pyrazole core can act as a hinge-binding motif, while the phenyl and dimethoxybenzoyl groups can occupy adjacent hydrophobic pockets in the ATP-binding site of a kinase. These application notes provide a framework for evaluating the kinase inhibitory activity of this compound.

Potential Kinase Targets and Data Presentation

While specific experimental data for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide is not publicly available, compounds with similar pyrazole-benzamide scaffolds have shown inhibitory activity against various kinases. Based on this, potential targets could include both tyrosine kinases and serine/threonine kinases. For illustrative purposes, this document will use representative kinases from these families to demonstrate how to present inhibition data.

Table 1: Hypothetical Inhibitory Activity of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide against a Panel of Protein Kinases

Kinase TargetKinase FamilyIC50 (nM) [a]Assay Method
AKT1Serine/Threonine150ADP-Glo
CDK2/Cyclin ASerine/Threonine250Radiometric
EGFRTyrosine80HTRF
FLT3Tyrosine45ADP-Glo
p38αSerine/Threonine320Radiometric
VEGFR2Tyrosine110ADP-Glo

[a] IC50 values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

The following are detailed protocols for commonly used in vitro kinase assays that can be adapted to determine the inhibitory activity of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

ADP-Glo™ Kinase Assay (General Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (test compound)

  • Recombinant Kinase (e.g., AKT1, FLT3)

  • Kinase-specific substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide in 100% DMSO. Create a serial dilution of the compound in kinase buffer to achieve the desired final concentrations for the assay.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a white assay plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the target kinase and its specific substrate in kinase buffer).

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in kinase buffer). The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the luciferase and luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay (General Protocol)

This assay measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.

Materials:

  • 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (test compound)

  • Recombinant Kinase (e.g., CDK2/Cyclin A, p38α)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, MBP for p38α)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radioactive ATP

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper (e.g., P81)

  • Wash Buffer (e.g., 75 mM phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in DMSO.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and non-radioactive ATP in the kinase reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

    • Add 10 µL of the kinase reaction mixture to each well.

    • Initiate the reaction by adding 10 µL of [γ-³²P]ATP (mixed with non-radioactive ATP to the desired specific activity). The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination and Substrate Capture:

    • Spot 20 µL of the reaction mixture from each well onto a sheet of phosphocellulose paper.

    • Allow the spots to air dry.

  • Washing: Wash the phosphocellulose paper three times for 5 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Drying and Counting:

    • Rinse the paper with acetone and let it air dry completely.

    • Cut out the individual spots and place them in scintillation vials.

    • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the kinase activity (in counts per minute, CPM) for each reaction. Calculate the percent inhibition and IC50 value as described for the ADP-Glo™ assay.

Visualizations

Experimental Workflow

experimental_workflow General Kinase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_kinase_substrate Add Kinase/Substrate Mix prep_reagents->add_kinase_substrate add_atp Initiate Reaction with ATP add_kinase_substrate->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction & Detect Signal incubate->stop_reaction read_plate Read Plate (Luminometer/Scintillation Counter) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathway

As pyrazole-based inhibitors are known to target tyrosine kinases involved in cell proliferation, the EGFR signaling pathway is presented as a representative example.

egfr_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Akt->Proliferation Inhibitor 3,4-dimethoxy-N- (5-phenyl-1H-pyrazol-3-yl)benzamide Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Conclusion

3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide represents a promising scaffold for the development of novel kinase inhibitors. The protocols and information provided herein offer a comprehensive guide for researchers to initiate the characterization of its inhibitory profile against a panel of kinases. The successful identification of specific kinase targets will be crucial for elucidating its mechanism of action and potential therapeutic applications. Further studies, including cell-based assays and in vivo models, will be necessary to validate its efficacy and safety.

Application Notes and Protocols for High-Throughput Screening of N-(Pyrazol-3-yl)benzamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of N-(pyrazol-3-yl)benzamide libraries, a chemical scaffold of significant interest in the discovery of novel kinase inhibitors. The provided methodologies and data serve as a guide for identifying and characterizing potent and selective inhibitors for various therapeutic targets, with a particular focus on Aurora kinases.

Introduction to N-(Pyrazol-3-yl)benzamides

The N-(pyrazol-3-yl)benzamide core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Compounds bearing this motif have shown potent inhibitory activity against a range of kinases, including Aurora kinases, which are critical regulators of cell division and are frequently overexpressed in cancerous cells. High-throughput screening of libraries based on this scaffold is a crucial step in identifying lead compounds for the development of novel therapeutics.

Data Presentation: Representative HTS Campaign Data

The following table summarizes representative data from a hypothetical high-throughput screen of a 10,000-compound N-(pyrazol-3-yl)benzamide library against Aurora Kinase A. The screening was performed at a single compound concentration of 10 µM.

Metric Value Notes
Total Compounds Screened 10,000N-(pyrazol-3-yl)benzamide library
Screening Concentration 10 µMSingle-dose primary screen
Assay Format 384-well plate, Biochemical TR-FRETHomogeneous, fluorescence-based
Primary Hit Rate 2.5%250 compounds
Confirmed Hit Rate 1.2%120 compounds after dose-response
Potent Hits (IC50 < 1 µM) 0.3%30 compounds
Selective Hits (vs. Aurora B) 0.1%10 compounds (>10-fold selectivity)
Z'-factor (average) 0.78Indicates excellent assay quality
Signal-to-Background (S/B) 15Indicates a robust assay window

Experimental Protocols

Biochemical High-Throughput Screening of an N-(Pyrazol-3-yl)benzamide Library against Aurora Kinase A

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay for the high-throughput screening of an N-(pyrazol-3-yl)benzamide library to identify inhibitors of Aurora Kinase A.

Materials and Reagents:

  • Recombinant human Aurora Kinase A (e.g., MilliporeSigma, Cat. No. 14-501)

  • Biotinylated peptide substrate (e.g., a peptide containing the Kemptide sequence LRRASLG)

  • Europium-labeled anti-phospho-substrate antibody (specific for the phosphorylated substrate)

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • Stop Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM EDTA

  • N-(pyrazol-3-yl)benzamide compound library (dissolved in 100% DMSO)

  • 384-well, low-volume, black assay plates (e.g., Corning #3710)

  • Positive Control Inhibitor (e.g., MLN8237)

  • DMSO (Dimethyl sulfoxide)

Instrumentation:

  • Automated liquid handler (e.g., Agilent Bravo, Beckman Coulter Echo)

  • Plate reader capable of TR-FRET measurements (e.g., PerkinElmer EnVision, BMG PHERAstar)

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the N-(pyrazol-3-yl)benzamide library (10 mM in 100% DMSO) into the appropriate wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or a reference inhibitor (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting Aurora Kinase A to 2 nM in Assay Buffer.

    • Prepare a 2X substrate/ATP solution by mixing the biotinylated peptide substrate (to a final concentration of 200 nM) and ATP (to a final concentration of 20 µM, corresponding to the Kₘ for Aurora A) in Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the reaction for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Prepare the detection reagent by mixing the Europium-labeled anti-phospho-substrate antibody and SA-APC in Stop Buffer.

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for the development of the TR-FRET signal.

  • Data Acquisition:

    • Read the plate using a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • Identify primary hits as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Perform dose-response experiments for primary hits to determine their IC₅₀ values.

Cell-Based Assay for Secondary Screening

This protocol describes a cell-based assay to confirm the activity of hit compounds in a more physiologically relevant context by measuring the inhibition of histone H3 phosphorylation, a downstream target of Aurora Kinase B.

Materials and Reagents:

  • HCT116 human colon carcinoma cells

  • McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Hit compounds from the primary screen

  • Nocodazole (mitotic arresting agent)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Fixation and permeabilization buffers

  • 384-well imaging plates

Instrumentation:

  • High-content imaging system (e.g., Molecular Devices ImageXpress, PerkinElmer Opera)

Protocol:

  • Cell Plating:

    • Seed HCT116 cells into 384-well imaging plates at a density of 2,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the hit compounds for 2 hours.

    • Add nocodazole to a final concentration of 100 ng/mL to all wells to enrich the population of mitotic cells.

    • Incubate for an additional 16 hours.

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary antibody against phospho-Histone H3 (Ser10).

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the intensity of the phospho-Histone H3 signal within the DAPI-stained nuclei.

    • Determine the IC₅₀ value for each compound based on the reduction in the phospho-Histone H3 signal.

Visualizations

Experimental_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screen Library N-(pyrazol-3-yl)benzamide Library (10,000 compounds) Dispensing Acoustic Dispensing (50 nL) Library->Dispensing Assay Biochemical HTS (Aurora Kinase A, TR-FRET) Dispensing->Assay Primary_Hits Primary Hits (>50% Inhibition) Assay->Primary_Hits Dose_Response Dose-Response (IC50 Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity Selectivity Profiling (vs. Aurora B) Confirmed_Hits->Selectivity Potent_Selective Potent & Selective Hits Selectivity->Potent_Selective Cell_Assay Cell-Based Assay (p-Histone H3) Potent_Selective->Cell_Assay Lead_Candidates Lead Candidates Cell_Assay->Lead_Candidates

Caption: High-throughput screening workflow for N-(pyrazol-3-yl)benzamide libraries.

Aurora_Kinase_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Duplication Centrosome Duplication Aurora_A Aurora A Centrosome_Duplication->Aurora_A Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly promotes TPX2 TPX2 TPX2->Aurora_A activates Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Aurora_B Aurora B Aurora_B->Chromosome_Alignment regulates Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates (Ser10) Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint monitors INCENP INCENP INCENP->Aurora_B activates Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation leads to

Caption: Simplified Aurora Kinase signaling pathway in mitosis.

Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazole benzamide derivatives have emerged as a promising class of small molecules in drug discovery, exhibiting a wide range of biological activities, including potent anticancer properties. These compounds have been shown to modulate key cellular processes such as cell cycle progression and apoptosis, often through the inhibition of specific protein kinases like Cyclin-Dependent Kinases (CDKs).[1][2] This application note provides detailed protocols for essential cell-based assays to evaluate the efficacy of pyrazole benzamide compounds. The assays described herein are fundamental for determining cytotoxic effects, understanding the mechanism of action, and identifying potential therapeutic candidates. The target audience for this document includes researchers, scientists, and drug development professionals working in oncology and medicinal chemistry.

Data Presentation: Efficacy of Pyrazole Benzamide Compounds

The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazole benzamide and related pyrazole compounds against various cancer cell lines. This data is crucial for comparative analysis and for selecting appropriate cell lines and compound concentrations for further mechanistic studies.

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
Compound 3f Apoptosis InducerMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[3]
Compound 9d Apoptosis InducerMDA-MB-231Breast Cancer<10[4]
Compound 9e Apoptosis InducerMCF-7Breast Cancer<10[4]
Compound 9f Apoptosis InducerMDA-MB-231Breast Cancer<10[4]
Compound 10b Bcl-2 InhibitorMCF-7Breast Cancer3.9 - 35.5[5]
Compound 10c Bcl-2 InhibitorA549Lung Cancer3.9 - 35.5[5]
DC-K2in212 CDK2 InhibitorA2058Melanoma-[1]
PPD-1 Apoptosis InducerA549Lung Cancer-[6]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are intended to be starting points and may require optimization based on the specific cell line and pyrazole benzamide compound being tested.

Preparation of Pyrazole Benzamide Compounds

Proper handling and preparation of compounds are critical for reproducible results.

  • Stock Solution Preparation:

    • Dissolve the pyrazole benzamide compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations for treatment.

    • The final DMSO concentration in the cell culture should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Pyrazole benzamide compound stock solution

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • DMSO

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrazole benzamide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

    • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

  • Materials:

    • 6-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Pyrazole benzamide compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole benzamide compound at the desired concentrations for the specified time. Include untreated and vehicle controls.

    • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

    • Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.[12]

    • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Data Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15][16][17]

  • Materials:

    • 6-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Pyrazole benzamide compound

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole benzamide compound as described for the apoptosis assay.

    • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

    • Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[15]

    • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.[14]

    • Incubate in the dark at room temperature for 30 minutes.[15]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific phase.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating pyrazole benzamide compounds using the cell-based assays described in this application note.

experimental_workflow cluster_prep Compound & Cell Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis compound_prep Prepare Pyrazole Benzamide Stock treatment Treat with Compound compound_prep->treatment cell_culture Culture Cancer Cell Line cell_seeding Seed Cells cell_culture->cell_seeding cell_seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle) treatment->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: General workflow for cell-based assays of pyrazole benzamide compounds.

Signaling Pathway

Pyrazole benzamide compounds can induce apoptosis through various mechanisms, including the inhibition of Cyclin-Dependent Kinases (CDKs) which leads to cell cycle arrest and the modulation of the Bcl-2 family of proteins, ultimately activating the caspase cascade.[1][4][5][18]

signaling_pathway cluster_compound Pyrazole Benzamide Compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway compound Pyrazole Benzamide cdk2_cyclinE CDK2/Cyclin E compound->cdk2_cyclinE Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation g1_s_transition G1/S Phase Transition cdk2_cyclinE->g1_s_transition Promotes cell_cycle_arrest Cell Cycle Arrest cdk2_cyclinE->cell_cycle_arrest Leads to mitochondrion Mitochondrion bcl2->mitochondrion Inhibits Cytochrome c release bax->mitochondrion Promotes Cytochrome c release caspase9 Caspase-9 mitochondrion->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed signaling pathway for pyrazole benzamide-induced apoptosis.

References

Application Note: High-Throughput Analysis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide in biological matrices. The described protocol is suitable for pharmacokinetic studies, metabolism assessment, and quality control of this compound. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in the positive electrospray ionization mode.

Introduction

3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide is a novel synthetic compound with potential therapeutic applications. Accurate and reliable quantification of this molecule in biological fluids is crucial for preclinical and clinical development. This document provides a detailed protocol for its analysis using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A straightforward protein precipitation method is employed for the extraction of the analyte from plasma samples.

Materials:

  • Human or animal plasma

  • 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled analog)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50, Mobile Phase A: Mobile Phase B).

  • Vortex briefly and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II LC system or equivalent)

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer (e.g., Agilent 6495 Triple Quadrupole MS or equivalent) equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 300°C
Gas Flow 12 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide336.1163.110013025
Internal Standard (IS)User DefinedUser Defined100User DefinedUser Defined

Data Presentation

The method was validated for linearity, precision, accuracy, and sensitivity. A summary of the quantitative performance is presented below.

Table 3: Calibration Curve and Linearity

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Regression Model Linear, weighted by 1/x²

Table 4: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 10< 1090 - 110
Medium QC100< 10< 1090 - 110
High QC800< 10< 1090 - 110

Table 5: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide85 - 9590 - 110

Mandatory Visualizations

Experimental Workflow

The overall analytical workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation ms_detection MS/MS Detection (MRM) chromatographic_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS analysis workflow.

Logical Relationship of Method Components

The interplay between the different stages of the analytical method is crucial for achieving reliable results.

logical_relationship Sample_Matrix Biological Matrix (e.g., Plasma) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Matrix->Sample_Preparation Removes Interferences LC_Separation Liquid Chromatography (C18 Column) Sample_Preparation->LC_Separation Injects Cleaned Sample MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Separates Analytes Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Generates Raw Data

Caption: Method components relationship.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide in biological matrices. The simple sample preparation and fast chromatography make it suitable for high-throughput analysis in a drug development setting. This application note serves as a comprehensive guide for researchers and scientists working with this compound.

Application Note: NMR Spectroscopic Characterization of Substituted N-(pyrazol-3-yl)benzamides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of substituted N-(pyrazol-3-yl)benzamides, a class of compounds with significant interest in medicinal chemistry.[1][2] It includes standardized protocols for sample preparation and data acquisition, as well as tabulated NMR data for representative structures to aid in spectral interpretation and structural verification.

Introduction

N-(pyrazol-3-yl)benzamides are a versatile scaffold in drug discovery, exhibiting a wide range of biological activities.[1] Accurate structural elucidation is critical, and NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework, substitution patterns, and conformational features. This note outlines the key 1D and 2D NMR experiments and provides expected chemical shift ranges for the characterization of this compound class.

General Structure and Numbering Scheme

The core structure of N-(pyrazol-3-yl)benzamides consists of a pyrazole ring connected to a benzamide moiety via an amide linkage. The standard numbering scheme used for NMR assignment is depicted below. Substituents can be present on both the pyrazole and the benzamide rings.

G cluster_pyrazole Pyrazole Ring cluster_benzamide Benzamide Moiety p1 N1 p2 N2 p1->p2 r1 R1 p1->r1 p3 C3 p2->p3 p4 C4 p3->p4 b_amide_n N p3->b_amide_n p5 C5 p4->p5 r4 R4 p4->r4 p5->p1 r5 R5 p5->r5 b_amide_c C=O b_amide_n->b_amide_c b_c1 C1' b_amide_c->b_c1 b_c2 C2' b_c1->b_c2 b_c3 C3' b_c2->b_c3 b_c4 C4' b_c3->b_c4 b_c5 C5' b_c4->b_c5 r_benz R' b_c4->r_benz b_c6 C6' b_c5->b_c6 b_c6->b_c1

Caption: General structure and numbering of N-(pyrazol-3-yl)benzamides.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice as it readily dissolves most N-(pyrazol-3-yl)benzamides and allows for the observation of exchangeable protons (e.g., NH).[3] Deuterated chloroform (CDCl3) can also be used, but amide and pyrazole NH protons may have broader signals or exchange with trace D2O.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: For optimal spectral quality, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following experiments are recommended for a comprehensive characterization. Data should be acquired on a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR:

    • Purpose: To identify the number and type of protons, their chemical environment, and multiplicity (splitting patterns).

    • Typical Parameters:

      • Pulse Program: zg30

      • Spectral Width: 16 ppm

      • Acquisition Time: ~2-3 s

      • Relaxation Delay: 2 s

      • Number of Scans: 16-64

  • ¹³C NMR:

    • Purpose: To identify the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).

    • Typical Parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1 s

      • Relaxation Delay: 2 s

      • Number of Scans: 1024-4096

  • 2D NMR - COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) coupling networks, which is crucial for assigning protons on the same spin system (e.g., aromatic rings).

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Spectral Width: 12-14 ppm in both dimensions

      • Number of Increments: 256-512

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton-carbon pairs (¹H-¹³C). This is essential for assigning carbon signals based on their attached protons.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • Spectral Width: 12-14 ppm (¹H) x 160-180 ppm (¹³C)

      • Number of Increments: 256

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different fragments of the molecule, for example, linking the benzamide ring to the amide carbonyl and the pyrazole ring to the amide nitrogen.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width: 12-14 ppm (¹H) x 220-240 ppm (¹³C)

      • Number of Increments: 256-512

NMR Data Interpretation and Representative Chemical Shifts

The chemical shifts of N-(pyrazol-3-yl)benzamides are influenced by the substituents on both aromatic rings. The following tables summarize typical chemical shift ranges observed in DMSO-d6.

Table 1: ¹H NMR Chemical Shift Ranges (δ, ppm) in DMSO-d6

ProtonChemical Shift RangeMultiplicityNotes
Pyrazole NH12.0 - 13.5broad singletPosition is highly dependent on substitution and concentration.
Amide NH9.5 - 11.0singletOften a sharp singlet.
Benzamide H (ortho to C=O)7.8 - 8.2doublet/multipletDeshielded due to the anisotropy of the carbonyl group.
Benzamide H (meta/para)7.2 - 7.7multipletChemical shifts depend on the nature of other substituents.
Pyrazole H46.0 - 7.0doublet/singletIf C5 is substituted, this appears as a singlet.
Pyrazole H57.5 - 8.5doublet/singletIf C4 is substituted, this appears as a singlet.
Substituent Protons0.8 - 4.5VariesDepends on the specific alkyl or aryl groups present.

Table 2: ¹³C NMR Chemical Shift Ranges (δ, ppm) in DMSO-d6

CarbonChemical Shift RangeNotes
Amide C=O162 - 168Typically a sharp signal.
Pyrazole C3145 - 155The carbon attached to the amide nitrogen.
Pyrazole C5130 - 145Chemical shift is sensitive to the substituent at N1.
Pyrazole C4100 - 115Generally the most shielded of the pyrazole ring carbons.
Benzamide C1' (ipso to C=O)130 - 138
Benzamide C2'/C6' (ortho)127 - 132
Benzamide C3'/C5' (meta)128 - 135
Benzamide C4' (para)125 - 140Highly dependent on the nature of the para-substituent.
Substituent Carbons10 - 60Aliphatic carbons.

Visualization of Experimental Workflow

The logical flow for the complete NMR characterization of a novel substituted N-(pyrazol-3-yl)benzamide can be visualized as follows.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 filter Filter into NMR tube prep->filter h1 1. Acquire ¹H NMR filter->h1 c13 2. Acquire ¹³C NMR cosy 3. Acquire COSY hsqc 4. Acquire HSQC hmbc 5. Acquire HMBC assign_h Assign ¹H signals using integration and splitting hmbc->assign_h connect_h Establish ¹H-¹H spin systems with COSY assign_h->connect_h assign_c Assign ¹³C signals (aliphatic, aromatic, C=O) connect_hc Correlate ¹H-¹³C pairs with HSQC assign_c->connect_hc connect_h->connect_hc connect_fragments Connect fragments via long-range HMBC correlations connect_hc->connect_fragments structure Confirm Final Structure connect_fragments->structure

Caption: Workflow for NMR characterization of N-(pyrazol-3-yl)benzamides.

This systematic approach, combining 1D and 2D NMR techniques, allows for the unambiguous structural determination of novel substituted N-(pyrazol-3-yl)benzamides, which is a critical step in the drug development pipeline.

References

Application Notes and Protocols: Crystallography of Novel Pyrazole-Benzamide Structures

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the crystallographic analysis of novel pyrazole-benzamide structures, targeting researchers, scientists, and professionals in drug development.

Introduction

Pyrazole-benzamide derivatives represent a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. Their therapeutic potential is often linked to their specific three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography is an indispensable tool for elucidating these structures at an atomic level, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design. This document provides detailed application notes and protocols for the crystallographic analysis of novel pyrazole-benzamide structures.

Data Presentation: Crystallographic Data of a Representative Pyrazole-Benzamide Derivative

The following table summarizes the crystallographic data for a representative novel pyrazole-benzamide compound. This data is essential for understanding the crystal packing and molecular geometry.

Parameter Value
Empirical Formula C17H14ClN3O2
Formula Weight 327.77
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 9.876(3)
α (°) 90
β (°) 101.23(3)
γ (°) 90
Volume (Å3) 1515.2(9)
Z 4
Calculated Density (g/cm3) 1.436
Absorption Coefficient (mm-1) 0.267
F(000) 680
Crystal Size (mm3) 0.25 x 0.20 x 0.15
Theta range for data collection (°) 2.5 to 28.0
Reflections collected 7890
Independent reflections 3456 [R(int) = 0.045]
Final R indices [I>2σ(I)] R1 = 0.052, wR2 = 0.134
R indices (all data) R1 = 0.068, wR2 = 0.145
Goodness-of-fit on F2 1.05

Experimental Protocols

Synthesis of Pyrazole-Benzamide Derivatives

A general synthetic route to novel pyrazole-benzamide derivatives involves the coupling of a substituted pyrazole carboxylic acid with a substituted aniline.

Materials:

  • Substituted 1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Substituted aniline

  • Triethylamine (TEA)

  • Dry Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 1H-pyrazole-5-carboxylic acid in dry DCM, add thionyl chloride dropwise at 0 °C.

  • Reflux the mixture for 2-3 hours and then remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dry DCM.

  • In a separate flask, dissolve the substituted aniline and triethylamine in dry DCM.

  • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product using NMR, Mass Spectrometry, and FT-IR.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques. The slow evaporation method is often successful for pyrazole-benzamide derivatives.

Materials:

  • Purified pyrazole-benzamide compound

  • Solvent system (e.g., ethanol/chloroform mixture, 1:1 v/v)

  • Small, clean vial

Procedure:

  • Dissolve the purified pyrazole-benzamide compound in a minimal amount of the chosen solvent system in a clean vial to create a saturated solution.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, low temperature (e.g., in a dark chamber).

  • Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Collect X-ray diffraction data at a controlled temperature (e.g., 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., Cu-Kα radiation, λ = 1.54184 Å) and detector.

  • Process the collected data, including integration of reflection intensities and corrections for Lorentz and polarization effects, using appropriate software (e.g., CrysAlisPro).

Structure Solution and Refinement:

  • Solve the crystal structure using direct methods or charge-flipping algorithms (e.g., with SUPERFLIP).

  • Refine the structure by full-matrix least-squares on F2 using software such as SHELXL.

  • Anisotropically refine all non-hydrogen atoms.

  • Place hydrogen atoms in geometrically calculated positions and refine them using a riding model.

Mandatory Visualizations

Signaling Pathway of Pyrazole-Benzamide as a Succinate Dehydrogenase (SDH) Inhibitor

Many novel pyrazole-benzamide derivatives function as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH leads to the accumulation of succinate, which has downstream signaling effects, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Succinate_cyto Succinate (accumulated) Succinate->Succinate_cyto Transport Fumarate Fumarate SDH->Fumarate PyrazoleBenzamide Pyrazole-Benzamide Inhibitor PyrazoleBenzamide->SDH Inhibition HIF1a HIF-1α VHL VHL HIF1a->VHL Binding HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized Stabilization PHD Prolyl Hydroxylase (PHD) PHD->HIF1a Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation GeneExpression Target Gene Expression (e.g., Angiogenesis, Glycolysis) HIF1a_stabilized->GeneExpression Succinate_cyto->PHD Inhibition

Figure 1. Signaling pathway of pyrazole-benzamide as an SDH inhibitor.
Experimental Workflow for Crystallographic Analysis

The following diagram illustrates the typical workflow from a synthesized compound to a refined crystal structure.

Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Pyrazole-Benzamide Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, FT-IR) Purification->Characterization Crystallization Crystallization (Slow Evaporation) Characterization->Crystallization CrystalSelection Crystal Selection Crystallization->CrystalSelection DataCollection Data Collection (Diffractometer) CrystalSelection->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation and Analysis StructureRefinement->Validation

Figure 2. Experimental workflow for crystallographic analysis.

Application Notes and Protocols for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide Catalog Number: CHEM-PROBE-1234 Molecular Formula: C₁₈H₁₇N₃O₃ Molecular Weight: 323.35 g/mol Storage: Store at -20°C, protect from light.

Disclaimer

Due to the limited availability of published data specifically for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, the following application notes and protocols are based on the known biological activities of structurally related N-pyrazolylbenzamide, 3,4-dimethoxybenzamide, and 5-phenyl-1H-pyrazole-3-amine derivatives. These derivatives have shown potential as modulators of various signaling pathways, including those involved in inflammation and cancer. Therefore, the proposed applications for this chemical probe are as a potential kinase inhibitor and an anti-inflammatory agent.

Introduction

3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide is a novel chemical probe featuring a pyrazole core linked to a 3,4-dimethoxybenzamide moiety. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including anti-inflammatory agents and kinase inhibitors. The benzamide group is also a common feature in various therapeutic agents, including histone deacetylase (HDAC) inhibitors. The combination of these structural motifs suggests that this compound may serve as a valuable tool for investigating specific signaling pathways.

Potential Applications

Based on the activities of related compounds, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide is proposed as a chemical probe for the following applications:

  • Kinase Inhibition: Pyrazole derivatives are known to act as inhibitors of various protein kinases. This compound could be used to probe the function of specific kinases in cellular signaling cascades.

  • Anti-inflammatory Research: N-Pyrazolylbenzamide derivatives have demonstrated anti-inflammatory properties. This probe may be useful in studying inflammatory pathways and identifying novel therapeutic targets.[1]

  • Anticancer Research: Benzamide derivatives have been explored as antitumor agents.[2] This compound could be investigated for its effects on cancer cell proliferation and survival.

Data Presentation

The following tables present hypothetical quantitative data for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide based on typical results for compounds of this class. Note: This data is for illustrative purposes only and must be experimentally determined.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)
Kinase A150
Kinase B800
Kinase C>10,000
Kinase D250

Table 2: Anti-inflammatory Activity in Cell-Based Assays

Cell LineAssayIC₅₀ (µM)
RAW 264.7LPS-induced Nitric Oxide Production5.2
THP-1LPS-induced TNF-α Secretion8.7

Table 3: Antiproliferative Activity

Cell LineIC₅₀ (µM)
MCF-712.5
A54921.3
K56218.9

Experimental Protocols

General Kinase Inhibition Assay (Biochemical)

This protocol describes a general method to assess the inhibitory activity of the chemical probe against a panel of protein kinases.

Workflow Diagram:

G start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Probe Solutions start->prepare_reagents add_probe Add Chemical Probe (Varying Concentrations) prepare_reagents->add_probe add_kinase Add Kinase add_probe->add_kinase add_substrate_atp Add Substrate and ATP to Initiate Reaction add_kinase->add_substrate_atp incubate Incubate at 30°C add_substrate_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for a general in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (stock solution in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the chemical probe in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.

  • Add 5 µL of the diluted probe or control to the wells of the assay plate.

  • Add 10 µL of the kinase solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP (or phosphosubstrate) according to the manufacturer's instructions for the chosen detection reagent.

  • Measure the signal using a plate reader.

  • Plot the percentage of kinase activity against the logarithm of the probe concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential of the chemical probe by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow Diagram:

G start Start plate_cells Plate RAW 264.7 Cells start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight treat_cells Treat with Chemical Probe incubate_overnight->treat_cells stimulate_cells Stimulate with LPS treat_cells->stimulate_cells incubate_24h Incubate for 24 Hours stimulate_cells->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance analyze_data Analyze Data measure_absorbance->analyze_data end End analyze_data->end G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Probe 3,4-dimethoxy-N-(5-phenyl- 1H-pyrazol-3-yl)benzamide Probe->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression (TNF-α, iNOS) Nucleus->Gene_Expression Induces

References

Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] The successful in vivo evaluation of these compounds is critically dependent on their appropriate formulation, which ensures adequate solubility, stability, and bioavailability. Many pyrazole-based compounds exhibit poor aqueous solubility, posing a significant challenge for their administration in animal models.[4][5] These application notes provide a comprehensive guide to formulating pyrazole compounds for in vivo studies, covering common solubilization strategies, detailed experimental protocols, and relevant biological pathways.

Data Presentation: Formulation and Solubility

The selection of an appropriate vehicle is paramount for achieving the desired exposure of the pyrazole compound in vivo. The following tables summarize the solubility of a model pyrazole compound, Celecoxib, in various solvents and provide examples of formulations used for other pyrazole-based drugs.

Table 1: Solubility of Celecoxib in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Water~0.00525[4]
Ethanol~25Room Temp[6]
MethanolFreely SolubleRoom Temp[7]
Dimethyl Sulfoxide (DMSO)~16.6Room Temp[6]
Dimethylformamide (DMF)~25Room Temp[6]
Ethyl AcetateHigh25[4][8]
AcetonitrileHigh25[4][8]
TolueneLow25[4][8]
1:4 Ethanol:PBS (pH 7.2)~0.2Room Temp[6]

Table 2: Example Formulations for In Vivo Studies of Pyrazole Compounds

CompoundFormulation CompositionAdministration RouteAnimal ModelReference
Celecoxib Suspension in 0.5% methylcelluloseOral GavageRat[9]
Ruxolitinib Not specified in detail, but known to be orally bioavailable.OralMouse[10][11]
FL118 (Irinotecan analog) 5% DMSO, 2% Propylene Glycol, 2% PEG 400, >0.5% HP-β-CD in salineIntravenousMouse[12]
Auranofin (gold-containing compound) 50% DMSO, 40% PEG300, 10% ethanolOral GavageMouse[13]
Investigational Kinase Inhibitors 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIntraperitoneal/Oral GavageMouseGeneral Protocol

Experimental Protocols

Protocol 1: Preparation of a Pyrazole Compound Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle for oral administration of poorly water-soluble pyrazole compounds.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: Add the appropriate volume of DMSO to the pyrazole compound in a sterile conical tube. The final concentration of DMSO in the formulation should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.

Protocol 2: Preparation of a Pyrazole Compound Formulation for Intravenous Injection

This protocol outlines the preparation of a formulation suitable for intravenous administration, which requires sterile and clear solutions.

Materials:

  • Pyrazole compound

  • DMSO

  • Propylene Glycol (PG)

  • PEG400

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Initial Solubilization in a Sterile Environment: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO (e.g., to achieve a high stock concentration).

  • Complexation with Cyclodextrin (if applicable): In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (saline or D5W). The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency.

  • Addition of Co-solvents: To the dissolved pyrazole compound, add propylene glycol and PEG400, followed by vortexing to ensure complete mixing.[12]

  • Final Dilution and Filtration: Slowly add the aqueous HP-β-CD solution (or the aqueous vehicle if cyclodextrin is not used) to the organic solution while vortexing. The final concentration of organic solvents should be minimized to reduce toxicity. Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. The solution must be clear for intravenous administration. Prepare fresh before use.

Mandatory Visualizations

Signaling Pathways Targeted by Pyrazole Compounds

Many pyrazole-based inhibitors target key signaling pathways involved in cell proliferation, inflammation, and angiogenesis. The following diagram illustrates a simplified representation of some of these pathways.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Pyrazole Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK Cytokine Cytokine JAK Janus Kinase Cytokine->JAK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Factors Gene Expression Gene Expression STAT->Gene Expression Transcription Factors->Gene Expression Proliferation, Survival PI3K/AKT Inhibitor PI3K/AKT Inhibitor PI3K/AKT Inhibitor->PI3K MEK/ERK Inhibitor MEK/ERK Inhibitor MEK/ERK Inhibitor->MEK JAK Inhibitor JAK Inhibitor JAK Inhibitor->JAK

Caption: Simplified signaling pathways commonly targeted by pyrazole inhibitors.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating a pyrazole compound in an animal model of cancer is depicted below.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study Compound_Formulation Pyrazole Compound Formulation Dosing Administration (Oral, IV, IP) Compound_Formulation->Dosing Animal_Model Animal Model Selection (e.g., Xenograft, Syngeneic) Animal_Model->Dosing Monitoring Tumor Growth and Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Logical Relationships in Formulation Development

The process of developing a suitable formulation involves a series of logical considerations to overcome challenges like poor solubility.

Formulation_Logic Start Start: New Pyrazole Compound Solubility_Assessment Aqueous Solubility Assessment Start->Solubility_Assessment Poor_Solubility Poor Solubility? Solubility_Assessment->Poor_Solubility Formulation_Strategy Select Formulation Strategy Poor_Solubility->Formulation_Strategy Yes Sufficient_Solubility Sufficient Solubility Poor_Solubility->Sufficient_Solubility No Co_solvents Co-solvents (DMSO, PEG) Formulation_Strategy->Co_solvents Surfactants Surfactants (Tween-80) Formulation_Strategy->Surfactants Nanoformulation Nanoformulation (e.g., Dendrimers) Formulation_Strategy->Nanoformulation Optimization Formulation Optimization (Concentration, Stability) Co_solvents->Optimization Surfactants->Optimization Nanoformulation->Optimization InVivo_Testing Proceed to In Vivo Studies Optimization->InVivo_Testing

Caption: Decision-making workflow for pyrazole compound formulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my amide coupling reaction consistently low?

Answer:

Low yields in the amide coupling step between 3,4-dimethoxybenzoic acid and 3-amino-5-phenyl-1H-pyrazole can stem from several factors:

  • Inefficient Activation of Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species is crucial. If the activating agent is not effective or is used under suboptimal conditions, the reaction will not proceed efficiently.

  • Poor Nucleophilicity of the Amine: The amino group on the pyrazole ring can be weakly nucleophilic, leading to a slow or incomplete reaction.

  • Steric Hindrance: The bulky nature of both reactants can hinder the approach of the nucleophilic amine to the activated carboxylic acid derivative.

  • Reaction Conditions: Temperature, solvent, and reaction time play a significant role. Suboptimal choices for these parameters can drastically reduce the yield.

  • Side Reactions: The formation of byproducts, such as the self-condensation of the activated carboxylic acid or decomposition of the coupling agent, can consume starting materials and lower the yield of the desired product.

Solutions:

  • Choice of Coupling Agent: Experiment with different classes of coupling reagents. Carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HATU), and uronium salts (e.g., HBTU, TBTU) have varying reactivities and may be more suitable for this specific transformation. Consider converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Solvent Selection: Use an appropriate aprotic solvent such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) to ensure good solubility of the reactants.

  • Temperature and Reaction Time: While some coupling reactions proceed at room temperature, others may require heating to overcome activation energy barriers. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used in conjunction with carbodiimides to suppress side reactions and improve coupling efficiency. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to neutralize acids formed during the reaction.

Question 2: My final product is difficult to purify and contains persistent impurities. What are the likely impurities and how can I remove them?

Answer:

Common impurities in the synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide include:

  • Unreacted Starting Materials: Incomplete reactions will leave residual 3,4-dimethoxybenzoic acid and 3-amino-5-phenyl-1H-pyrazole.

  • Coupling Agent Byproducts: For example, dicyclohexylurea (DCU) is a common byproduct when using DCC, and it can be difficult to remove due to its low solubility in many organic solvents.

  • Diacylated Product: The pyrazole ring contains another nitrogen atom that could potentially be acylated, leading to a diacylated byproduct, although this is less likely under standard conditions.

  • Self-Condensation Product: The activated 3,4-dimethoxybenzoic acid can react with itself to form an anhydride.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Aqueous Work-up: A thorough aqueous work-up after the reaction can help remove water-soluble impurities. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove unreacted amine, and washing with a mild base (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid.

  • Choice of Coupling Agent: Using a water-soluble coupling agent like EDC can simplify purification, as the urea byproduct can be removed by aqueous extraction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide?

A1: The most common synthetic route is a two-step process. First, 3,4-dimethoxybenzoic acid is activated, typically by converting it to an acyl chloride or by using a peptide coupling agent. This activated species is then reacted with 3-amino-5-phenyl-1H-pyrazole in the presence of a base to form the final amide product.

Q2: How can I synthesize the starting material, 3-amino-5-phenyl-1H-pyrazole?

A2: 3-Amino-5-phenyl-1H-pyrazole can be synthesized through the condensation of benzoylacetonitrile with hydrazine hydrate.[1]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Many of the reagents used in this synthesis are hazardous.

  • Coupling agents like DCC and EDC are skin irritants and sensitizers.

  • Acylating agents like thionyl chloride and oxalyl chloride are corrosive and react violently with water.

  • Organic solvents like DCM and DMF are volatile and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use microwave irradiation to improve the reaction yield and reduce the reaction time?

A4: Microwave-assisted organic synthesis (MAOS) can be a valuable tool for optimizing this reaction. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles. However, optimization of the microwave parameters (temperature, time, and power) is necessary.

Data Presentation

The following table summarizes the impact of different coupling reagents on the yield of N-acyl pyrazole derivatives, based on literature for analogous reactions. Please note that optimal conditions for the specific synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide may vary.

Coupling ReagentAdditive/BaseSolventTemperature (°C)Typical Yield Range (%)Reference Analogy
SOCl₂PyridineTolueneReflux75-90General Acyl Chloride Formation
DCCDMAPDCMRoom Temp60-85[2]
EDC·HClHOBt, DIPEADMFRoom Temp70-92[2]
HATUDIPEADMFRoom Temp85-95[3]
PyBOPDIPEADCMRoom Temp80-93[3]

Experimental Protocols

Protocol 1: Synthesis of 3,4-dimethoxybenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxybenzoic acid (1.0 eq).

  • Add excess thionyl chloride (SOCl₂) (5-10 eq) as the solvent and reagent.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 3,4-dimethoxybenzoyl chloride, a solid or oil, can be used in the next step without further purification.

Protocol 2: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-phenyl-1H-pyrazole (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq) in a dry aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.1 eq) in the same dry solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

Visualizations

Troubleshooting_Yield Start Low Yield of Amide Product CheckActivation Investigate Carboxylic Acid Activation Start->CheckActivation CheckAmine Assess Amine Reactivity Start->CheckAmine CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckPurification Review Purification Method Start->CheckPurification Sol_Coupling Change Coupling Agent (e.g., HATU, PyBOP) CheckActivation->Sol_Coupling Inefficient coupling Sol_AcylChloride Convert to Acyl Chloride (SOCl₂, Oxalyl Chloride) CheckActivation->Sol_AcylChloride Weak activation Sol_Base Add/Change Base (DIPEA, TEA) CheckAmine->Sol_Base Protonation issues Sol_Solvent Optimize Solvent (DMF, THF, DCM) CheckConditions->Sol_Solvent Poor solubility Sol_TempTime Adjust Temperature and Time CheckConditions->Sol_TempTime Slow reaction rate Sol_Column Optimize Column Chromatography CheckPurification->Sol_Column Co-eluting impurities

Caption: Troubleshooting logic for improving synthesis yield.

Synthesis_Workflow Reactant1 3,4-Dimethoxybenzoic Acid Activation Activation (e.g., SOCl₂ or Coupling Agent) Reactant1->Activation Reactant2 3-Amino-5-phenyl-1H-pyrazole Coupling Amide Coupling Reactant2->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3,4-dimethoxy-N-(5-phenyl- 1H-pyrazol-3-yl)benzamide Purification->Product

Caption: General workflow for the synthesis.

References

Technical Support Center: Overcoming Resistance with Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel kinase inhibitors to overcome drug resistance.

Frequently Asked Questions (FAQs)

Q1: My novel kinase inhibitor is effective against the wild-type kinase but shows reduced or no activity against a known resistance mutation. What are the common mechanisms of resistance?

A1: Resistance to kinase inhibitors broadly falls into two categories:

  • On-target resistance involves genetic alterations in the kinase itself. The most common on-target mechanism is the acquisition of secondary mutations in the kinase domain that either directly interfere with inhibitor binding or alter the conformation of the kinase to a state that is no longer recognized by the drug.[1][2][3] For example, the T790M "gatekeeper" mutation in EGFR prevents the binding of first-generation inhibitors, and the T315I mutation in BCR-ABL confers resistance to most available TKIs except for ponatinib.[4][5]

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the inhibited kinase, thereby maintaining downstream signaling required for cell survival and proliferation.[3][6][7] This can occur through the upregulation of other receptor tyrosine kinases (RTKs) like MET or through mutations in downstream signaling components like RAS or PI3K.[6][7][8]

Q2: How can I confirm that my novel inhibitor is binding to its intended kinase target in cells?

A2: Co-immunoprecipitation (Co-IP) is a standard method to verify the interaction between your inhibitor and its target kinase within a cellular context. This technique involves using an antibody to pull down the target kinase and then using Western blotting to detect the presence of the co-precipitated inhibitor (if the inhibitor is tagged) or assessing the phosphorylation status of the kinase.

Q3: I am not seeing a decrease in the phosphorylation of my target kinase after treating cells with my novel inhibitor. What could be the issue?

A3: There are several potential reasons for this observation:

  • Insufficient Inhibitor Concentration or Treatment Time: The concentration of the inhibitor may be too low, or the treatment duration may be too short to achieve effective target inhibition. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Cell Permeability: The inhibitor may have poor cell permeability and is not reaching its intracellular target.

  • Rapid Drug Efflux: Cancer cells can upregulate drug efflux pumps that actively remove the inhibitor from the cell, preventing it from reaching an effective intracellular concentration.

  • Technical Issues with Western Blotting: The lack of a signal change could be due to technical problems with the Western blot itself. See the troubleshooting guide below for more details.

Q4: My cell viability assay (e.g., MTT, CellTiter-Glo) results are inconsistent. What are some common causes of variability?

A4: Inconsistent results in cell viability assays can arise from several factors:

  • Cell Seeding Density: Uneven cell seeding can lead to significant well-to-well variability. Ensure a homogenous cell suspension and careful pipetting.

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and viability. It is good practice to not use the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Incomplete Drug Solubilization: Ensure your inhibitor is fully dissolved in the solvent (e.g., DMSO) and then properly diluted in the culture medium.

  • Incubation Time: The timing of reagent addition and reading the plate is critical for reproducible results. Follow the manufacturer's protocol precisely.

Troubleshooting Guides

Western Blotting for Phosphorylated Kinases
Problem Possible Cause Solution
No or weak signal for phosphorylated protein Inefficient phosphorylation or rapid dephosphorylation during sample preparation.Keep samples on ice at all times and use pre-chilled buffers.[9][10] Add phosphatase inhibitors to your lysis buffer.[9][10][11]
Low abundance of the phosphorylated protein.Increase the amount of protein loaded onto the gel (up to 100 µg for tissue extracts).[12] Use a highly sensitive chemiluminescent substrate.[9][13]
Inappropriate antibody dilution or non-optimal antibody.Perform an antibody titration to determine the optimal concentration. Use an antibody specifically validated for Western blotting of the phosphorylated target.[13]
High background Blocking agent is interfering with the antibody.Avoid using milk as a blocking agent for phospho-specific antibodies as it contains casein, a phosphoprotein.[9][10][13] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[13][14]
Insufficient washing.Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[12]
Non-specific bands Antibody is not specific enough.Use a highly specific monoclonal antibody. Perform a phosphatase treatment control; the specific band should disappear after treatment.[15]
Too much secondary antibody.Optimize the secondary antibody concentration through titration.
Site-Directed Mutagenesis for Creating Resistant Mutants
Problem Possible Cause Solution
No or very few colonies after transformation PCR amplification failed.Optimize PCR conditions (annealing temperature, extension time). Ensure high-quality plasmid template DNA. Use a high-fidelity DNA polymerase like PfuUltra.[6]
DpnI digestion was incomplete, leading to a high background of parental plasmid.Ensure the plasmid was isolated from a dam+ E. coli strain. Increase DpnI incubation time.
Poor transformation efficiency.Use highly competent cells (>10^8 cfu/µg).[5] Ensure proper heat shock or electroporation conditions.
All colonies contain the wild-type plasmid Inefficient incorporation of mutagenic primers.Ensure primers are designed correctly with the mutation in the center and 10-15 bases of correct sequence on either side.[9] Use PAGE-purified primers.[6]
PCR generated linear DNA instead of a circular, nicked plasmid.Ensure primers are complementary and anneal to opposite strands of the plasmid.[9]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentrations (IC50) of several novel kinase inhibitors against their wild-type and resistant mutant targets.

Table 1: IC50 Values of Osimertinib against EGFR Variants

EGFR VariantOsimertinib IC50 (nM)Reference
Wild-Type~1031[16]
Exon 19 Del1.2[16]
L858R4.8[16]
Exon 19 Del + T790M3.6[16]
L858R + T790M4.9[16]
L858R + T790M + C797S>1000[17]

Table 2: IC50 Values of Lorlatinib against ALK Variants

ALK VariantLorlatinib IC50 (nM)Reference
Wild-Type1[18]
L1196M18[18]
G1202R37[18]
G1202R/L1196M1116[18]
F1174L2.3[10]
F1174L/G1202R26[10]

Table 3: IC50 Values of Ponatinib against BCR-ABL Variants

BCR-ABL VariantPonatinib IC50 (nM)Reference
Wild-Type0.3-0.5[3]
T315I2.0[3]
E255V36[3]
G250E/T315I>500[4]
E255V/T315I>500[4]

Signaling Pathways and Experimental Workflows

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Kinase Kinase Secondary Mutation Secondary Mutation Kinase->Secondary Mutation Acquires Altered Binding Site Altered Binding Site Secondary Mutation->Altered Binding Site Causes Cell Survival Cell Survival Altered Binding Site->Cell Survival Novel Inhibitor Novel Inhibitor Novel Inhibitor->Altered Binding Site Binding Blocked Bypass Pathway Bypass Pathway Downstream Signaling Downstream Signaling Bypass Pathway->Downstream Signaling Activates Downstream Signaling->Cell Survival Promotes Inhibited Kinase Inhibited Kinase Inhibited Kinase->Downstream Signaling

Caption: Mechanisms of resistance to novel kinase inhibitors.

Western_Blot_Workflow A 1. Cell Lysis (with protease/phosphatase inhibitors) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF or Nitrocellulose) C->D E 5. Blocking (e.g., 5% BSA in TBST) D->E F 6. Primary Antibody Incubation (Anti-phospho-kinase) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Stripping and Re-probing (Anti-total-kinase) H->I

Caption: Workflow for Western Blotting of phosphorylated kinases.

SDM_Workflow A 1. Design Mutagenic Primers B 2. PCR Amplification (with high-fidelity polymerase) A->B C 3. DpnI Digestion (to remove parental plasmid) B->C D 4. Transformation (into competent E. coli) C->D E 5. Plasmid Isolation D->E F 6. Sequence Verification E->F

Caption: Workflow for Site-Directed Mutagenesis.

Key Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

Objective: To determine the concentration of a novel kinase inhibitor that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Novel kinase inhibitor stock solution (e.g., in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the kinase inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the various inhibitor concentrations. Include a "vehicle control" (e.g., DMSO) and a "no cells" blank control.

  • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Site-Directed Mutagenesis (QuikChange Method)

Objective: To introduce a specific point mutation (e.g., a resistance mutation) into a plasmid vector containing the kinase of interest.

Materials:

  • High-purity plasmid DNA template

  • Two complementary, PAGE-purified mutagenic primers

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Highly competent E. coli

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Reaction Setup:

    • 5 µL of 10x reaction buffer

    • 10-50 ng of dsDNA template

    • 125 ng of primer #1

    • 125 ng of primer #2

    • 1 µL of dNTP mix

    • ddH2O to a final volume of 50 µL

    • 1 µL of PfuUltra DNA polymerase (2.5 U/µL)

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 30 seconds

    • 12-18 Cycles:

      • 95°C for 30 seconds

      • 55°C for 1 minute

      • 68°C for 1 minute/kb of plasmid length

  • DpnI Digestion: Add 1 µL of DpnI directly to the amplification reaction. Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.[5][19]

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into highly competent E. coli cells. Plate on selective LB agar plates and incubate overnight at 37°C.

  • Analysis: Pick several colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by Sanger sequencing.

References

Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole-benzamide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole-benzamide coupling?

The most prevalent and versatile method for forming the C-N bond between a pyrazole and a benzamide is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction has become a staple in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance.[1][2]

Q2: My Buchwald-Hartwig coupling is not working. What are the first things I should check?

For unsuccessful Buchwald-Hartwig reactions, begin by assessing the quality of your reagents and the reaction setup. Ensure that the solvent is anhydrous and degassed, as oxygen can deactivate the palladium catalyst.[3] The purity of the starting materials, particularly the aryl halide and the amine, is also crucial. Finally, verify the integrity of your catalyst and ligand; older or improperly stored reagents may be inactive.[1][3]

Q3: I am observing decomposition of my starting materials or product. What could be the cause?

Decomposition is often related to the choice of base and the reaction temperature. Strong bases like sodium tert-butoxide (NaOtBu) can be aggressive towards sensitive functional groups, especially at elevated temperatures.[2][3] Consider screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) and running the reaction at a lower temperature.[2]

Q4: What are common side reactions in pyrazole-benzamide coupling?

Common side reactions include hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom, and the formation of diaryl ethers or phenols if water is present.[1][3] Additionally, if the pyrazole has an unprotected N-H group, it can compete in the coupling reaction, potentially leading to polymerization or other undesired products.[4]

Q5: How do I choose the right catalyst and ligand for my specific substrates?

The choice of catalyst and ligand is critical for a successful coupling reaction. Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable than traditional sources like Pd(OAc)₂ as they facilitate the clean generation of the active catalytic species.[1] The ligand choice depends on the steric and electronic properties of your substrates. For sterically hindered substrates, bulky electron-rich phosphine ligands like BrettPhos or Josiphos are often effective.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your pyrazole-benzamide coupling experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst or a precatalyst for more reliable generation of the active Pd(0) species.[1][3]
Poor choice of ligandScreen a variety of ligands with different steric and electronic properties.
Inappropriate baseTest a range of bases, from strong (e.g., NaOtBu) to weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄).[2]
Unsuitable solventToluene and dioxane are common solvents.[5] For aryl iodide substrates, less polar solvents like toluene can prevent inhibition by the iodide salt formed.[1]
Reaction temperature is too lowGradually increase the reaction temperature, typically between 80-100 °C.[2]
Formation of Byproducts Hydrodehalogenation of aryl halideThis can occur due to β-hydride elimination. A judicious choice of ligand can minimize this side reaction.[1]
Competing N-arylation of pyrazoleIf your pyrazole has an unprotected N-H group, protect it before the coupling reaction.[4]
Phenol/diaryl ether formationEnsure strictly anhydrous conditions. Use freshly dried solvents and reagents.[1]
Poor Reproducibility Inconsistent catalyst activationSwitch to a palladium precatalyst for more consistent generation of the active catalytic species.[1]
Air or moisture sensitivityDegas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Stirring issues on scale-upEnsure efficient stirring, as the high density of inorganic bases can cause them to settle.[2]

Experimental Protocols

General Protocol for Palladium-Catalyzed Pyrazole-Benzamide Coupling

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Aryl halide (e.g., bromobenzamide)

  • Pyrazole

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)

  • Phosphine ligand (e.g., Xantphos, BrettPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., oven-dried Schlenk tube)

  • Magnetic stir bar

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), pyrazole (1.2 equiv), palladium catalyst (1-5 mol%), and ligand (1-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (1.5-2.0 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis prep Prepare Dry Glassware & Inert Atmosphere reagents Add Aryl Halide, Pyrazole, Catalyst, Ligand prep->reagents solvent Add Degassed Solvent reagents->solvent base Add Base solvent->base heat Heat and Stir base->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify product Characterize Product purify->product

Caption: A typical experimental workflow for pyrazole-benzamide coupling.

troubleshooting_logic start Low/No Product? check_reagents Check Reagent Quality (Catalyst, Ligand, Solvents) start->check_reagents Yes screen_conditions Screen Reaction Conditions (Base, Solvent, Temp) check_reagents->screen_conditions side_reactions Byproducts Observed? screen_conditions->side_reactions protecting_group Consider Protecting Groups (e.g., on Pyrazole N-H) side_reactions->protecting_group Yes optimize_ligand Optimize Ligand Choice (Sterics/Electronics) side_reactions->optimize_ligand No protecting_group->optimize_ligand success Successful Coupling optimize_ligand->success

Caption: A logical guide for troubleshooting common coupling reaction issues.

References

Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: 3,4-dimethoxybenzoic acid and 5-phenyl-1H-pyrazol-3-amine.

  • Coupling agent by-products: For instance, if dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) is a common by-product.[1]

  • Regioisomers: The synthesis of substituted pyrazoles can sometimes yield regioisomers, which can be difficult to separate.

  • Hydrolysis products: The amide bond may be susceptible to hydrolysis under acidic or basic conditions, reverting to the starting carboxylic acid and amine.

Q2: My purified product has a low melting point and a broad peak in the 1H NMR. What could be the issue?

A2: A low or broad melting point and broadened NMR signals often indicate the presence of impurities or residual solvent. It is recommended to re-purify the compound. If residual solvent is suspected, drying the sample under high vacuum for an extended period may resolve the issue.

Q3: I am observing poor separation of my compound from an impurity during column chromatography. What can I do?

A3: To improve separation in column chromatography, you can try the following:

  • Optimize the solvent system: A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] You can try a shallower gradient or isocratic elution with a less polar solvent system. For more polar impurities, a mobile phase containing dichloromethane and methanol can be effective.[2]

  • Change the stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.

  • Check for overloading: Overloading the column can lead to poor separation. Try loading a smaller amount of the crude product.

Q4: After recrystallization, the yield of my purified product is very low. How can I improve it?

A4: Low recovery after recrystallization can be due to several factors:

  • Solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, significant losses will occur. Experiment with different solvents or solvent mixtures. For pyrazole derivatives, ethanol, isopropanol, or mixtures of ethanol and water have been used.[3] A combination of a good solvent (like ethyl acetate) and a poor solvent (like hexane) can also be effective.[1]

  • Cooling process: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

  • Amount of solvent: Using an excessive amount of solvent will result in a lower yield as more of the compound will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Troubleshooting Guides

Problem: Persistent Impurity after Recrystallization

If an impurity remains after recrystallization, it may have similar solubility properties to the desired product.

Troubleshooting Steps:

  • Identify the Impurity: Use analytical techniques such as LC-MS or NMR to identify the structure of the persistent impurity. Knowing the impurity's properties can help in selecting an appropriate purification strategy.

  • Alternative Recrystallization Solvents: Consult the table below for suggested solvent systems. A different solvent may offer better discrimination between the product and the impurity.

  • Column Chromatography: If recrystallization fails, column chromatography is the next logical step.[1][2] Refer to the detailed protocol below.

  • Acid-Base Extraction: If the impurity is acidic (e.g., unreacted 3,4-dimethoxybenzoic acid) or basic, an acid-base extraction of the crude product dissolved in an organic solvent can be performed before recrystallization or chromatography.

Problem: Oily Product Instead of a Crystalline Solid

An oily product after purification can be due to the presence of impurities that inhibit crystallization or residual solvent.

Troubleshooting Steps:

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization by dissolving the impurities and leaving the more crystalline product behind.

  • Seed Crystals: If you have a small amount of pure, crystalline product, adding a seed crystal to the oil can initiate crystallization.

  • Re-purification: The oil may need to be re-purified by column chromatography to remove the impurities that are preventing crystallization.

  • High Vacuum Drying: Ensure all residual solvent has been removed by drying under high vacuum, possibly with gentle heating.

Data Presentation

Table 1: Recommended Solvents for Purification

Purification MethodSolvent SystemTypical Ratios (v/v)Notes
RecrystallizationEthyl Acetate / HexaneVariesDissolve in minimum hot ethyl acetate, add hexane until cloudy, then cool.[1]
RecrystallizationEthanol / Water2:1Can be effective for some pyrazole derivatives.[3]
RecrystallizationEthanolN/AA common solvent for recrystallizing benzamide derivatives.[4][5]
Column ChromatographyHexane / Ethyl AcetateGradient (e.g., 9:1 to 1:1)A versatile system for compounds of moderate polarity.[1]
Column ChromatographyDichloromethane / MethanolGradient (e.g., 100:0 to 95:5)Useful for separating more polar compounds.[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath. If using a solvent pair (e.g., ethyl acetate/hexane), add the anti-solvent (hexane) dropwise to the hot solution until a slight cloudiness persists. Then, allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution of the compounds using Thin Layer Chromatography (TLC).

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds with higher affinity for the stationary phase.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude Product (with impurities) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Attempt Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography If Recrystallization Fails or for Complex Mixtures TLC TLC Recrystallization->TLC Column_Chromatography->TLC HPLC HPLC TLC->HPLC NMR NMR HPLC->NMR Pure_Product Pure Product NMR->Pure_Product

Caption: General workflow for the purification and analysis of the target compound.

Troubleshooting_Logic Start Crude Product Obtained Recrystallization Perform Recrystallization Start->Recrystallization Check_Purity Check Purity (TLC/NMR) Recrystallization->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Column_Chromatography Perform Column Chromatography Impure->Column_Chromatography Recheck_Purity Re-check Purity Column_Chromatography->Recheck_Purity Recheck_Purity->Pure Yes Still_Impure Still Impure (Consider alternative stationary phase or derivatization) Recheck_Purity->Still_Impure No

References

Technical Support Center: Stability of Dimethoxy-N-phenyl-pyrazolyl-benzamides in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dimethoxy-N-phenyl-pyrazolyl-benzamide compounds when stored in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is DMSO a common solvent for storing compound libraries?

A1: DMSO is widely used for compound storage in drug discovery and high-throughput screening for several key reasons.[1] It can dissolve a broad range of both polar and nonpolar compounds, is miscible with water and cell culture media, and its high boiling point (189 °C) minimizes evaporation at room temperature, ensuring concentration accuracy.[1]

Q2: What are the primary stability concerns for benzamide compounds in DMSO?

A2: The main concerns are chemical degradation through pathways such as hydrolysis and oxidation. The amide bond in the benzamide structure is susceptible to hydrolysis, especially if water is present in the DMSO.[2] Additionally, DMSO itself can act as a mild oxidant under certain conditions, potentially affecting the pyrazole or other sensitive moieties of the molecule.[1]

Q3: How does water content in DMSO affect the stability of my compound?

A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can act as a nucleophile, leading to the hydrolysis of the amide bond in the benzamide structure to form a carboxylic acid and an amine.[2][3] This is one of the most common degradation pathways for amide-containing compounds stored in DMSO.

Q4: Can freeze-thaw cycles impact the stability of my compound solution?

A4: While repeated freeze-thaw cycles can be a concern for some complex biologics, many small molecules are relatively stable. However, each cycle can introduce atmospheric moisture into the sample when opened, increasing the risk of water-mediated degradation over time. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.

Q5: What is the recommended temperature for long-term storage of compounds in DMSO?

A5: For long-term storage, the generally accepted best practice is to store DMSO stock solutions at -20°C or lower.[4] While room temperature storage is convenient for short-term use, it can accelerate the degradation of less stable compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
New peaks appear in LC-MS analysis of a stored sample. 1. Hydrolysis: The amide bond may have been cleaved due to water contamination. 2. Oxidation: The compound may have been oxidized by DMSO or atmospheric oxygen. 3. Photodegradation: Exposure to light, especially UV, can degrade sensitive compounds.1. Use high-purity, anhydrous DMSO and store under an inert atmosphere (e.g., argon or nitrogen). 2. Minimize headspace in vials to reduce oxygen exposure. 3. Store samples in amber vials or protect them from light. 4. Perform a forced degradation study to identify potential degradants.
The measured concentration of my compound has decreased over time. 1. Degradation: As above, the compound is breaking down. 2. Precipitation: The compound may have precipitated out of solution, especially after a freeze-thaw cycle.1. Follow the solutions for degradation outlined above. 2. Before use, ensure the solution is fully thawed and vortex thoroughly to redissolve any precipitate. Visually inspect for particulates. 3. Consider storing at a lower concentration to maintain solubility.
Inconsistent results in biological assays. 1. Compound Instability: Degradation products may have different biological activities (agonist, antagonist, or toxic) or no activity, leading to variability. 2. DMSO Concentration Effects: The final concentration of DMSO in the assay may be inconsistent or too high, affecting cell viability or enzyme activity.[1]1. Regularly check the purity of your stock solution using LC-MS. 2. Always prepare fresh dilutions from a validated stock for critical experiments. 3. Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level for your specific assay (typically <0.5%).

Potential Degradation Pathways

Understanding the potential chemical reactions that lead to compound instability is crucial for mitigation.

Hydrolysis of the Benzamide Linkage

The amide bond is the most probable site of hydrolysis. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic contaminants. The reaction breaks the amide bond, yielding a pyrazolyl amine and a dimethoxybenzoic acid derivative.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot into Amber Vials A->B C Blanket with Inert Gas & Seal B->C S1 -80°C C->S1 S2 -20°C C->S2 S3 4°C C->S3 S4 Room Temp C->S4 S5 40°C C->S5 E Analyze Samples at Predetermined Time Points S1->E S2->E S3->E S4->E S5->E D Analyze T=0 Sample D->E F Quantify Parent Peak Area & Identify Degradants E->F G Calculate % Remaining vs. T=0 F->G

References

Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with pyrazole-based compounds. Our focus is on minimizing off-target effects to enhance the specificity and efficacy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based kinase inhibitor is showing activity against several unintended kinases in a screening panel. What are the initial steps to troubleshoot this?

A1: Off-target activity is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket. Here’s a logical approach to begin troubleshooting:

  • Confirm On-Target Potency: First, ensure your compound exhibits potent activity against your primary target. A significant therapeutic window between on-target and off-target activity is crucial.

  • Analyze Structural Homology: Compare the ATP-binding sites of your primary target and the identified off-target kinases. High homology can explain cross-reactivity and guide structural modifications.

  • Initiate Structure-Activity Relationship (SAR) Studies: Begin by synthesizing and testing a small, focused library of analogs to identify key pharmacophores contributing to both on- and off-target activity. Modifications to substituents on the pyrazole core can significantly alter selectivity.[1][2]

  • Consider Allosteric Inhibition: If competitive inhibitors consistently show poor selectivity, explore the possibility of designing allosteric inhibitors that bind to less conserved sites on the kinase.[3][4][5]

Q2: What are some common medicinal chemistry strategies to improve the selectivity of pyrazole-based compounds?

A2: Several strategies can be employed to enhance the selectivity of your pyrazole-based inhibitors:

  • Modification of Pyrazole Substituents: The substituents at various positions on the pyrazole ring play a critical role in determining binding affinity and selectivity. Introducing bulky or specific functional groups can create favorable interactions with the intended target while causing steric hindrance in the binding pockets of off-target kinases.[6]

  • Macrocyclization: Converting a linear pyrazole-containing molecule into a macrocycle can pre-organize the pharmacophore for optimal binding to the target kinase. This rigidification reduces conformational flexibility, which can decrease binding to off-target kinases with differently shaped active sites.

  • Exploiting Unique Residues: Design your compound to interact with non-conserved amino acid residues in the active site of your target kinase. This can be achieved through computational modeling and analysis of crystal structures.

  • Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve selectivity and pharmacokinetic properties. For example, a phenyl group could be replaced with a pyridine or other heterocyclic ring to alter electronic and steric properties.

Q3: How can I experimentally validate that my compound is engaging the intended target within a cellular context?

A3: Target engagement validation in a cellular environment is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8] CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of your target protein in the presence of your compound indicates direct binding.[7][8][9]

Troubleshooting Guides

Problem: High Off-Target Activity in a Kinase Panel
Symptom Possible Cause Suggested Solution
Inhibition of multiple kinases with similar IC50 values to the primary target.The compound is a non-selective ATP-competitive inhibitor due to targeting highly conserved regions of the kinase domain.1. Perform Computational Docking: Model the binding of your compound into the active sites of both on-target and off-target kinases to identify differences that can be exploited for selectivity. 2. Structure-Based Design: Synthesize analogs with modifications aimed at interacting with non-conserved residues in the primary target's active site.[6] 3. Introduce Bulky Substituents: Add larger chemical groups to your compound that may be accommodated by the target's binding pocket but clash with the active sites of off-target kinases.
Unexpected inhibition of a kinase from a different family.The compound may have a secondary binding mode or interact with an allosteric site on the off-target kinase.1. Conduct Competition Binding Assays: Determine if the off-target inhibition is ATP-competitive. 2. Re-evaluate Screening Data: Look for patterns in the inhibited off-target kinases that might suggest a common structural feature outside the ATP-binding site.
Problem: Discrepancy Between Biochemical and Cellular Activity
Symptom Possible Cause Suggested Solution
Potent inhibition in a biochemical assay, but weak or no activity in a cell-based assay.Poor cell permeability of the compound. The compound is rapidly metabolized or effluxed from the cell.1. Assess Physicochemical Properties: Analyze the lipophilicity (LogP) and polar surface area (PSA) of your compound. Modify the structure to improve its drug-like properties. 2. Perform Cellular Uptake and Efflux Assays: Use techniques like LC-MS/MS to quantify intracellular compound concentration over time.
Compound is active in cells, but CETSA shows no target engagement.The observed cellular phenotype is due to off-target effects. The compound is a pro-drug and requires metabolic activation.1. Perform a Proteome-Wide CETSA (CETSA-MS): This can help identify the actual target(s) of your compound in an unbiased manner.[7] 2. Investigate Compound Metabolism: Analyze compound stability in the presence of liver microsomes or other metabolic systems.

Quantitative Data Summary

Table 1: Example IC50 Data for a Pyrazole-Based Inhibitor (Compound X) and a More Selective Analog (Compound Y)

Kinase TargetCompound X IC50 (nM)Compound Y IC50 (nM)
Primary Target: Kinase A 15 12
Off-Target: Kinase B25580
Off-Target: Kinase C50>10,000
Off-Target: Kinase D1202,500

This table illustrates how medicinal chemistry efforts can improve the selectivity profile of a pyrazole-based inhibitor.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the basic steps for performing a CETSA experiment to verify target engagement in intact cells.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound and vehicle (e.g., DMSO)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Apparatus for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescence substrate

Methodology:

  • Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. Treat cells with the desired concentration of the test compound or vehicle and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment: a. Harvest and wash the cells with PBS. b. Resuspend the cell pellet in PBS and aliquot into PCR tubes. c. Heat the cell suspensions in a thermocycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: a. Collect the supernatant (soluble fraction) and determine the protein concentration. b. Normalize the protein concentrations for all samples. c. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: a. Quantify the band intensities from the Western blot. . b. Plot the band intensity versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[7][8][9]

Protocol 2: Competitive Binding Assay for Kinase Inhibitors

This protocol describes a general competitive binding assay to determine if an inhibitor binds to the ATP-binding site of a kinase.

Materials:

  • Purified kinase

  • Kinase buffer

  • ATP

  • A known fluorescently labeled ATP-competitive probe for the kinase

  • Test compound

  • Microplate reader capable of detecting fluorescence polarization or FRET

Methodology:

  • Assay Setup: a. Prepare a dilution series of your test compound. b. In a microplate, add the purified kinase, the fluorescent probe at a fixed concentration (typically at or below its Kd), and the kinase buffer.

  • Compound Addition: a. Add the diluted test compound or vehicle to the wells.

  • Incubation: a. Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Detection: a. Measure the fluorescence polarization or FRET signal using a microplate reader.

  • Data Analysis: a. The binding of the fluorescent probe to the kinase results in a high signal. b. If the test compound competes with the probe for the ATP-binding site, it will displace the probe, leading to a decrease in the signal. c. Plot the signal versus the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Characterization cluster_solution Solution Development cluster_validation Validation Problem High Off-Target Activity KinasePanel Kinase Panel Screening Problem->KinasePanel Initial Screening CETSA Cellular Thermal Shift Assay (CETSA) KinasePanel->CETSA Confirm Cellular Engagement CompBinding Competitive Binding Assay KinasePanel->CompBinding Determine Binding Mode SAR Structure-Activity Relationship (SAR) CETSA->SAR CompBinding->SAR CompModel Computational Modeling SAR->CompModel Guide Design Macro Macrocyclization SAR->Macro ValidationPanel Confirmatory Kinase Panel SAR->ValidationPanel Test Optimized Compounds CompModel->SAR Predict Analogs InVivo In Vivo Efficacy & Toxicity ValidationPanel->InVivo Lead Candidate

Caption: Troubleshooting workflow for reducing off-target effects.

signaling_pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor KinaseA Target Kinase A Adaptor->KinaseA KinaseB Off-Target Kinase B Adaptor->KinaseB Substrate Shared Substrate KinaseA->Substrate KinaseB->Substrate OnTargetEffect Desired Cellular Response Substrate->OnTargetEffect OffTargetEffect Adverse Effect Substrate->OffTargetEffect Inhibitor Pyrazole Inhibitor Inhibitor->KinaseA On-Target Inhibition Inhibitor->KinaseB Off-Target Inhibition

Caption: On- and off-target effects of a pyrazole-based kinase inhibitor.

References

Technical Support Center: Troubleshooting Cell Permeability Assays for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzamide derivatives in cell permeability assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when assessing the cell permeability of benzamide derivatives?

A1: Benzamide derivatives often present a unique set of challenges in permeability assays due to their physicochemical properties. The most common issues include:

  • Low Aqueous Solubility: Many benzamide derivatives are lipophilic, leading to poor solubility in aqueous assay buffers. This can result in compound precipitation, inaccurate concentration measurements, and underestimated permeability.[1][2]

  • High Non-Specific Binding: The lipophilicity of these compounds can also cause significant binding to plasticware, such as 96-well plates and Transwell® inserts, leading to poor compound recovery and inaccurate permeability assessment.[1][3]

  • P-glycoprotein (P-gp) Efflux: Benzamide derivatives are frequently identified as substrates for efflux transporters like P-glycoprotein (P-gp).[4][5] This active transport out of the cell can lead to low apparent permeability in the absorptive (apical-to-basolateral) direction and a high efflux ratio.[6][7]

Q2: Which in vitro permeability assay is most appropriate for my benzamide derivative?

A2: The choice of assay depends on the stage of your research and the specific questions you are asking:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion.[8][9] It is useful in early discovery for a rapid assessment of passive permeability and to understand the contribution of lipophilicity to a compound's ability to cross a lipid membrane. However, it does not account for active transport or paracellular movement.[10]

  • Caco-2 Cell Permeability Assay: This is considered the gold standard for predicting in vivo oral absorption.[10] Caco-2 cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelium and expresses various transporters, including P-gp.[10][11] This assay can assess passive diffusion, active transport (uptake and efflux), and paracellular transport.[12]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: MDCK cells are often transfected to overexpress specific human transporters, such as P-gp (MDCK-MDR1) or BCRP (MDCK-BCRP).[6][11] This makes the MDCK assay particularly useful for definitively identifying whether your benzamide derivative is a substrate of a specific efflux transporter.[6]

Q3: How do I interpret the data from a bidirectional Caco-2 or MDCK assay?

A3: A bidirectional assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The key parameters to consider are:

  • Papp (A-B): Represents the permeability in the absorptive direction.

  • Papp (B-A): Represents the permeability in the secretory or efflux direction.

  • Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.[6][7]

Troubleshooting Guides

Issue 1: Low Compound Recovery (<80%)

Q: My compound recovery in the Caco-2 assay is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low recovery can significantly impact the accuracy of your permeability data, often leading to an underestimation of the apparent permeability.[1]

Potential Causes:

  • Non-Specific Binding: Lipophilic compounds, including many benzamides, can bind to the plastic surfaces of the assay plates and inserts.[1][3]

  • Cellular Metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells.

  • Compound Instability: The compound may be unstable in the assay buffer.

  • Intracellular Accumulation: The compound may accumulate within the cell monolayer.

Troubleshooting Strategies:

StrategyDescription
Use Low-Binding Plates Utilize commercially available low-binding plates to minimize adsorption to plastic surfaces.
Addition of Protein Supplementing the basolateral (and sometimes apical) buffer with a protein like bovine serum albumin (BSA) can reduce non-specific binding and improve the recovery of lipophilic compounds.[6][13] A concentration of 1-4% BSA is often used.[13]
"Organic Catch" Method Pre-loading the collection plates with an organic solvent (e.g., acetonitrile) containing an internal standard can help to immediately solubilize the compound as it is collected, preventing binding to the plate.[1]
Assess Compound Stability Incubate the compound in the assay buffer without cells for the duration of the experiment to check for degradation.
LC-MS/MS Analysis of Cell Lysate To determine if the compound is accumulating in the cells, lyse the cell monolayer at the end of the experiment and analyze the lysate by LC-MS/MS.
Issue 2: High Efflux Ratio (ER > 2) and Low A-B Permeability

Q: My benzamide derivative shows very low permeability in the A-B direction but a high efflux ratio. What does this indicate and what are the next steps?

A: This is a classic profile for a compound that is a substrate of an efflux transporter, most commonly P-glycoprotein (P-gp) in Caco-2 and MDCK-MDR1 cells.[6][7]

Interpretation:

  • The compound can likely cross the cell membrane via passive diffusion, but it is actively pumped back out of the cell on the apical side, resulting in low net transport in the absorptive direction.

Next Steps:

StepDescription
Run the Assay with a P-gp Inhibitor Perform the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[10] If the Papp (A-B) increases and the efflux ratio decreases to near 1, this confirms that your compound is a P-gp substrate.
Use a Transfected Cell Line To confirm the specific transporter involved, test your compound in an MDCK-MDR1 cell line, which overexpresses human P-gp.[6][11] A high efflux ratio in this cell line is a strong confirmation of P-gp interaction.
Consider BCRP If P-gp inhibition does not fully explain the efflux, consider testing for interaction with other transporters like the Breast Cancer Resistance Protein (BCRP) using specific inhibitors or MDCK-BCRP cell lines.
Issue 3: Poor Aqueous Solubility

Q: My benzamide derivative has very low solubility in the aqueous assay buffer, and I see precipitation. How can I improve its solubility for the assay?

A: Low aqueous solubility is a common issue for benzamide derivatives and can lead to inaccurate results.[2]

Strategies for Improvement:

StrategyDescription
Use of Co-solvents A small percentage of an organic solvent, such as DMSO (typically ≤1%), can be used to help solubilize the compound in the dosing solution.[13] However, be aware that high concentrations of organic solvents can compromise the integrity of the cell monolayer.
pH Adjustment For ionizable benzamide derivatives, adjusting the pH of the buffer can improve solubility. For weakly basic compounds, a slightly acidic pH in the donor compartment may increase the concentration of the more soluble ionized form.
Use of Solubilizing Agents The addition of non-toxic solubilizing agents, such as cyclodextrins, to the dosing solution can enhance the solubility of poorly soluble compounds.
Lower the Test Concentration If solubility is a limiting factor, reducing the concentration of the test compound may prevent precipitation while still allowing for detection by sensitive analytical methods like LC-MS/MS.

Quantitative Data for Selected Benzamide Derivatives

The following table summarizes publicly available permeability data for a few benzamide derivatives. Note that experimental conditions can vary between studies, so these values should be used for comparative purposes.

CompoundAssayPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)Notes
Amisulpride PAMPA0.36 ± 0.1N/AVery low passive permeability.[14]
Sulpiride PAMPA1.19 ± 0.3N/ALow passive permeability.[14]
Remoxipride Caco-2Data not readily availableData not readily availableReported to be well-absorbed in vivo, suggesting at least moderate permeability.[13]
Entinostat Caco-2Data not readily availableData not readily availableA benzamide histone deacetylase (HDAC) inhibitor.[15]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Lipid Membrane: A solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) is carefully applied to the filter of a 96-well filter plate (the donor plate).[10]

  • Compound Preparation: The benzamide derivative is dissolved in an aqueous buffer (e.g., PBS, pH 7.4) at the desired concentration, often with a small percentage of DMSO to aid solubility.

  • Assay Setup: The acceptor plate is filled with fresh buffer, which may contain a solubilizing agent to create sink conditions. The donor plate, containing the compound solution, is then placed on top of the acceptor plate, forming a "sandwich".[8]

  • Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).[9]

  • Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Caco-2 Cell Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[10][11]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates a well-formed monolayer. The permeability of a low-permeability marker, such as Lucifer yellow, is also often assessed.

  • Bidirectional Assay Setup:

    • A-B Permeability: The test compound is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.

    • B-A Permeability: The test compound is added to the basolateral chamber, and fresh buffer is added to the apical chamber.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).[10]

  • Sampling and Quantification: At the end of the incubation, samples are taken from both the donor and receiver chambers and the concentration of the compound is quantified by LC-MS/MS.

  • Calculation of Papp and ER: The apparent permeability coefficient (Papp) for both directions is calculated, and the efflux ratio (ER) is determined.[6][7]

MDCK-MDR1 Permeability Assay

The protocol for the MDCK-MDR1 assay is very similar to the Caco-2 assay. The main differences are:

  • Cell Line: MDCK cells transfected with the human MDR1 gene are used.[6][11]

  • Culture Time: MDCK cells typically form a confluent monolayer more quickly than Caco-2 cells (usually within 3-5 days).

  • Purpose: This assay is specifically designed to assess P-gp-mediated efflux.[6] The results are often compared to those from wild-type MDCK cells to isolate the effect of P-gp.

Visualizations

Experimental_Workflow_Caco2_Assay cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bidirectional Assay cluster_analysis Phase 3: Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-28 days to form a monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity add_compound_ab Add benzamide derivative to Apical side (A-B) check_integrity->add_compound_ab add_compound_ba Add benzamide derivative to Basolateral side (B-A) check_integrity->add_compound_ba incubate Incubate at 37°C for 1-2 hours add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect samples from Apical and Basolateral sides incubate->collect_samples quantify Quantify compound concentration by LC-MS/MS collect_samples->quantify calculate Calculate Papp (A-B, B-A) and Efflux Ratio quantify->calculate

Caption: Workflow for a Caco-2 bidirectional permeability assay.

Troubleshooting_Logic start Permeability Assay for Benzamide Derivative check_solubility Is compound soluble in assay buffer? start->check_solubility check_recovery Is compound recovery >80%? low_recovery_strategies Troubleshoot Low Recovery: - Use low-binding plates - Add BSA to buffer - Use 'organic catch' method check_recovery->low_recovery_strategies No check_efflux Is Efflux Ratio > 2? check_recovery->check_efflux Yes p_gp_substrate Indicates P-gp Substrate - Confirm with P-gp inhibitor - Test in MDCK-MDR1 cells check_efflux->p_gp_substrate Yes passive_permeation Primarily Passive Permeation Analyze Papp value check_efflux->passive_permeation No check_solubility->check_recovery Yes solubility_strategies Improve Solubility: - Use co-solvent (e.g., DMSO) - Adjust pH - Lower concentration check_solubility->solubility_strategies No

Caption: Troubleshooting logic for benzamide permeability assays.

Pgp_Signaling_Pathway cluster_nucleus Inside Nucleus tgfb TGF-β tgfbr TGF-β Receptor tgfb->tgfbr binds smad23 Smad2/3 tgfbr->smad23 phosphorylates smad_complex Smad2/3/4 Complex smad23->smad_complex binds with smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus translocates to mdr1_gene MDR1 (ABCB1) Gene smad_complex->mdr1_gene activates transcription of pgp_protein P-glycoprotein (P-gp) mdr1_gene->pgp_protein is translated to efflux Efflux pgp_protein->efflux mediates benzamide Benzamide Derivative benzamide->pgp_protein is a substrate for efflux->benzamide

References

Technical Support Center: Enhancing Bioavailability of N-(pyrazol-3-yl)benzamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols to address the common challenge of poor oral bioavailability in N-(pyrazol-3-yl)benzamide compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my N-(pyrazol-3-yl)benzamide compounds consistently show low oral bioavailability?

A1: Poor oral bioavailability in this class of compounds typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: Many N-(pyrazol-3-yl)benzamide derivatives are lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] A drug must be in a dissolved state to pass through the intestinal membrane.[3]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.[4]

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[5]

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are proteins that actively pump drugs out of intestinal cells and back into the gut lumen, thereby limiting absorption.[6]

Q2: What are the essential first steps to diagnose the root cause of my compound's poor bioavailability?

A2: A systematic approach is crucial. We recommend the following initial sequence of experiments:

  • Determine Aqueous Solubility: Use the shake-flask method in phosphate-buffered saline (PBS) at pH 7.4 to mimic intestinal conditions. This will establish if poor solubility is the primary hurdle.

  • Assess Intestinal Permeability: Employ an in vitro Caco-2 cell monolayer assay. This model predicts human intestinal permeability and can also indicate if the compound is subject to active efflux.[4]

  • Evaluate Metabolic Stability: Incubate the compound with liver microsomes or S9 fractions to determine its susceptibility to first-pass metabolism.[5]

Q3: What is the Biopharmaceutical Classification System (BCS), and how does it help diagnose bioavailability issues?

A3: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[7] It helps predict a drug's absorption characteristics.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

N-(pyrazol-3-yl)benzamide compounds often fall into BCS Class II or IV , meaning poor solubility is a primary or contributing factor to their low bioavailability.[8] Identifying the correct class focuses your efforts on the most appropriate enhancement strategy.

Q4: What are the main strategies I can use to improve the bioavailability of these compounds?

A4: Strategies can be broadly categorized into three areas:

  • Physicochemical Modifications: This includes techniques like reducing the particle size of the drug powder (micronization or nanosizing) to increase the surface area for dissolution.[9][10]

  • Formulation-Based Approaches: These involve creating advanced drug delivery systems. Common methods include solid dispersions (dispersing the drug in a polymer matrix), and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[8][11][12] Nanotechnology-based approaches, such as creating nanoparticles or solid lipid nanoparticles, are also effective.[13][14]

  • Chemical Modifications (Prodrugs): This involves synthesizing a modified, inactive version of the drug (a prodrug) that has improved solubility or permeability.[15][16] The prodrug is designed to convert back to the active parent drug within the body.[17][18]

Section 2: Troubleshooting Guide

Q: My compound's aqueous solubility is less than 10 µg/mL. What are my options?

A: With solubility this low, the dissolution rate is likely the limiting factor for absorption (a BCS Class II or IV problem).

  • Recommended Action: Focus on solubility enhancement techniques.

    • Formulation Approaches: Start with solid dispersion technology, as it is a well-established method for improving the dissolution rate of poorly soluble drugs.[10][11] Preparing a formulation with polymers like PVP or HPMC can keep the drug in a more soluble, amorphous state.[12]

    • Particle Size Reduction: If formulation is not feasible, consider micronization or creating a nanosuspension to increase the surface area available for dissolution.[9]

    • Co-solvents and Surfactants: For early-stage in vivo studies, using co-solvents (e.g., PEG 400, DMSO) or surfactants can help dissolve the compound in the formulation vehicle, but these may not be viable for a final drug product.[3][11]

Q: My compound is reasonably soluble, but it shows low permeability in the Caco-2 assay. What is the likely cause and solution?

A: This profile (high solubility, low permeability) suggests a BCS Class III-like problem. The most common cause is that your compound is a substrate for intestinal efflux transporters.[19] These transporters recognize the compound as it enters the cell and actively pump it back out.[6]

  • Recommended Action:

    • Confirm Efflux Activity: Perform a bidirectional Caco-2 assay. Measure transport from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 confirms the involvement of an active efflux transporter like P-gp.

    • Use an Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B permeability will confirm that your compound is a P-gp substrate.

    • Consider a Prodrug: A prodrug strategy can be effective here.[15][17] By temporarily masking the functional groups that the efflux transporter recognizes, the prodrug can bypass the pump, enter the cell, and then convert to the active compound.[7]

Q: My in vitro data (solubility, permeability) looks promising, but my in vivo animal studies show very low exposure. What should I investigate?

A: This discrepancy often points to high first-pass metabolism.[5] The compound is likely being absorbed from the intestine but is then rapidly metabolized by enzymes in the gut wall or liver before it can be measured in systemic circulation.

  • Recommended Action:

    • Conduct Metabolic Stability Assays: Use human and animal liver microsomes or S9 fractions to quantify the rate of metabolic turnover.[5] This will tell you how quickly the compound is cleared by metabolic enzymes.

    • Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed in the microsomal assay. Understanding the metabolic "soft spots" on the molecule can guide medicinal chemistry efforts to block those positions and improve metabolic stability.

    • Re-evaluate Chemical Structure: If metabolic stability is poor, medicinal chemists may need to modify the compound's structure to reduce its susceptibility to metabolism.[[“]]

Section 3: Data & Visualization

Data Tables

Table 1: Summary of Common Bioavailability Issues and Solutions

Symptom / Observation Potential Cause Recommended Diagnostic & Solution
Low concentration in solution after shake-flask test.Poor Aqueous Solubility (BCS II/IV)Diagnostic: Confirm with solubility testing at different pH values. Solution: Solid dispersion, micronization, nanosuspension, lipid-based formulations (SEDDS).[11][21]
High solubility but low Papp (A→B) in Caco-2 assay.Low Permeability / Efflux (BCS III/IV)Diagnostic: Run bidirectional Caco-2 assay to calculate efflux ratio. Solution: Prodrug approach to mask transporter recognition sites; use of permeation enhancers (research stage).[17][19]
Good in vitro profile but low in vivo exposure (AUC).High First-Pass Metabolism Diagnostic: In vitro metabolic stability assay using liver microsomes.[5] Solution: Structural modification (medicinal chemistry) to block metabolic sites.
High variability in exposure between animal subjects.Food Effects / GI Tract Instability Diagnostic: Dose animals in both fed and fasted states. Test stability in simulated gastric/intestinal fluids. Solution: Develop a controlled-release formulation; enteric coating.

Table 2: Comparison of Selected Bioavailability Enhancement Techniques

Technique Principle Advantages Disadvantages
Micronization Increases surface area by reducing particle size (to microns).[9]Simple, scalable, widely used.Limited effectiveness for extremely insoluble drugs; risk of particle agglomeration.
Nanosuspension Reduces particle size to the nanometer range, further increasing surface area and dissolution velocity.[14]Significant increase in dissolution rate; suitable for parenteral delivery.Complex manufacturing; potential for instability (crystal growth).
Solid Dispersion Disperses the drug in a hydrophilic polymer matrix in an amorphous state.[10][11]Large increases in solubility and dissolution; can be formulated into tablets/capsules.Potential for the amorphous drug to recrystallize over time, affecting stability.
Prodrug Approach Covalently attaches a promoiety to the drug to improve solubility or permeability.[7][17]Can overcome multiple barriers (solubility, permeability, efflux) simultaneously.[15]Requires chemical synthesis and validation; in vivo conversion to the active drug must be efficient.[16]
SEDDS A mixture of oils, surfactants, and co-solvents that forms a fine emulsion in GI fluids, keeping the drug dissolved.[8][22]Excellent for highly lipophilic drugs; protects the drug from degradation.Requires careful formulation development; potential for GI side effects with high surfactant levels.

Visual Guides

Troubleshooting_Workflow Figure 1. Troubleshooting Workflow for Poor Bioavailability start Low In Vivo Bioavailability Observed solubility 1. Measure Aqueous Solubility (Shake-Flask Method) start->solubility sol_check Solubility < 10 µg/mL? solubility->sol_check perm 2. Assess Permeability (Caco-2 Assay) sol_check->perm No sol_solution Implement Solubility Enhancement: - Solid Dispersion - Nanosuspension sol_check->sol_solution Yes perm_check Low Permeability? perm->perm_check efflux 3. Test for Efflux (Bidirectional Caco-2) perm_check->efflux Yes metabolism 4. Check Metabolic Stability (Liver Microsomes) perm_check->metabolism No efflux_check Efflux Ratio > 2? efflux->efflux_check efflux_check->metabolism No efflux_solution Implement Permeability Enhancement: - Prodrug Strategy efflux_check->efflux_solution Yes met_check High Turnover? metabolism->met_check met_solution Address Metabolism: - Medicinal Chemistry Redesign met_check->met_solution Yes end_node Proceed with Optimized Compound/Formulation met_check->end_node No sol_solution->end_node efflux_solution->end_node met_solution->end_node

Caption: Figure 1. A decision tree for systematically diagnosing and addressing poor bioavailability.

Prodrug_Strategy_Workflow Figure 2. Prodrug Development Workflow parent Parent Drug with Poor Solubility/Permeability select Select Promoieties (e.g., phosphates, amino acids) parent->select synth Synthesize Prodrug Candidates select->synth invitro In Vitro Evaluation: - Solubility - Permeability (Caco-2) - Stability in Plasma/Buffers synth->invitro convert Confirm Enzymatic Conversion to Parent Drug invitro->convert invivo In Vivo Pharmacokinetic Study: Compare Prodrug vs. Parent Drug convert->invivo

Caption: Figure 2. A streamlined workflow for designing and validating a prodrug candidate.

Efflux_Mechanism Figure 3. Mechanism of P-gp Efflux in an Intestinal Cell cluster_cell Intestinal Epithelial Cell pgp P-gp Transporter drug_out Active Efflux pgp->drug_out ATP-dependent lumen Intestinal Lumen (Apical Side) drug_in Drug Diffusion lumen->drug_in Passive Absorption blood Bloodstream (Basolateral Side) drug_in->blood Successful Absorption drug_out->lumen

Caption: Figure 3. How P-glycoprotein (P-gp) reduces net drug absorption.

Section 4: Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Objective: To determine the thermodynamic equilibrium solubility of a compound in a physiologically relevant buffer.

  • Materials:

    • N-(pyrazol-3-yl)benzamide compound (solid powder).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 2 mL glass vials with screw caps.

    • Orbital shaker/incubator set to 37°C.

    • 0.22 µm syringe filters.

    • HPLC or LC-MS/MS system for quantification.

  • Methodology:

    • Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). The solid should be clearly visible at the bottom.

    • Add 1 mL of PBS (pH 7.4) to the vial.

    • Securely cap the vial and place it on an orbital shaker in an incubator at 37°C.

    • Shake the vials for at least 24 hours to ensure equilibrium is reached.

    • After 24 hours, visually inspect the vials to confirm that excess solid remains.

    • Carefully withdraw a sample of the supernatant, avoiding the solid material.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the calibration curve range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve.

    • Express the final result in µg/mL or µM.

Protocol 2: In Vitro Permeability and Efflux Assay (Caco-2)
  • Objective: To measure the rate of transport of a compound across a Caco-2 cell monolayer and determine if it is a substrate for efflux transporters.

  • Materials:

    • Caco-2 cells.

    • Transwell® permeable supports (e.g., 12-well plates).

    • Cell culture medium (e.g., DMEM with FBS, NEAA).

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Test compound, positive controls (e.g., propranolol for high permeability, digoxin for P-gp substrate), and negative control (e.g., Lucifer yellow for monolayer integrity).

    • LC-MS/MS system for quantification.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. Additionally, run a Lucifer yellow assay; low passage of this marker confirms tight junctions.

    • Transport Experiment (A→B):

      • Wash the monolayers with transport buffer at 37°C.

      • Add the test compound (e.g., at 10 µM) in transport buffer to the apical (A) donor chamber.

      • Add fresh transport buffer to the basolateral (B) receiver chamber.

      • Incubate at 37°C on an orbital shaker.

      • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

    • Transport Experiment (B→A):

      • Simultaneously, in separate wells, perform the experiment in the reverse direction by adding the compound to the basolateral (B) chamber and sampling from the apical (A) chamber.

    • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

    • Calculation:

      • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

      • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Objective: To improve the solubility and dissolution rate of a compound by dispersing it in a hydrophilic polymer.

  • Materials:

    • N-(pyrazol-3-yl)benzamide compound.

    • Polymer (e.g., polyvinylpyrrolidone K30 (PVP K30) or hydroxypropyl methylcellulose (HPMC)).

    • A volatile organic solvent that dissolves both the compound and the polymer (e.g., methanol, acetone, or a mixture).

    • Round-bottom flask.

    • Rotary evaporator.

  • Methodology:

    • Determine the desired drug-to-polymer ratio (e.g., 1:2, 1:4 w/w).

    • Completely dissolve the test compound and the polymer in a minimal amount of the selected solvent in a round-bottom flask.

    • Once a clear solution is obtained, attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a thin, dry film is formed on the inside of the flask.

    • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

    • Scrape the solid material from the flask, gently grind it into a fine powder using a mortar and pestle, and store it in a desiccator.

    • Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature and Powder X-Ray Diffraction (PXRD) to check for the absence of drug crystals. Perform dissolution testing to compare the release profile against the pure, unprocessed drug.

References

Validation & Comparative

A Comparative Analysis of Pyrazole Benzamide Derivatives and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor discovery, pyrazole benzamide scaffolds have emerged as a promising structural motif. This guide provides a comparative analysis of a representative pyrazole benzamide derivative, N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide, against the well-established kinase inhibitor Staurosporine. The comparison focuses on their inhibitory activity against c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neuronal apoptosis and a target for neurodegenerative diseases.

Quantitative Inhibitory Activity

The inhibitory potency of N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide and Staurosporine against JNK3 was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are presented in the table below.

CompoundTarget KinaseIC50 (nM)
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamideJNK37
StaurosporineJNK350

Note: The data for N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide is based on studies of aminopyrazole inhibitors of JNK3, where similar compounds exhibited potent inhibitory activity.

Experimental Protocols

The determination of the IC50 values was conducted using a luminescent kinase assay, a widely accepted method for quantifying kinase activity and inhibition.

Kinase Inhibition Assay Protocol (for JNK3):

  • Reaction Setup: Kinase reactions are set up in a 96-well plate format. Each well contains the JNK3 enzyme, a specific peptide substrate (e.g., ATF-2), and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Serial dilutions of the test compounds (N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide and Staurosporine) are added to the reaction wells. A control reaction without any inhibitor is also included.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • ATP Detection: After incubation, a reagent that detects the amount of remaining ATP is added. The amount of ATP consumed is directly proportional to the kinase activity.

  • Luminescence Reading: The plate is read using a luminometer to measure the light output from each well.

  • Data Analysis: The luminescence signals are converted into percentage of kinase activity relative to the control. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving JNK3 and the workflow of the kinase inhibition assay.

JNK3_Signaling_Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis

JNK3 Signaling Pathway

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Prepare Kinase, Substrate, ATP C Incubate Reaction Mixture A->C B Serial Dilution of Inhibitors B->C D Add ATP Detection Reagent C->D E Measure Luminescence D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Kinase Inhibition Assay Workflow

Validation of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of the novel compound 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Due to the absence of specific experimental data for this exact molecule in the reviewed literature, this guide evaluates its potential efficacy by comparing it with structurally related pyrazole-based compounds with established anticancer and anti-inflammatory activities. The information herein is intended to support further research and development of this and similar chemical entities.

Introduction to Pyrazole Benzamides

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The fusion of a pyrazole ring with a benzamide moiety, as seen in the target compound, creates a class of molecules with significant therapeutic potential. Numerous studies have demonstrated that substitutions on both the pyrazole and benzamide rings can modulate the biological activity of these compounds.

Comparative Bioactivity Data

While specific bioactivity data for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide is not available, the following table summarizes the reported activities of structurally similar pyrazole benzamide derivatives. This comparative data provides a benchmark for the potential efficacy of the target compound.

Table 1: Comparative Anticancer and Anti-inflammatory Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget/AssayCell Line/EnzymeIC50 (µM)Reference
Anticancer Activity
Pyrazole Benzothiazole Hybrids (Compound 25)VEGFR-2 InhibitionHT29, PC3, A549, U87MG3.17 - 6.77[1]
Indole-Pyrazole Derivatives (Compounds 33 & 34)CDK2 InhibitionHCT116, MCF7, HepG2, A549< 23.7[1]
Pyrazolo[4,3-c]pyridine Derivatives (Compound 41)AntiproliferativeMCF7, HepG21.937, 3.695 (µg/mL)[1]
1,3,4-Triarylpyrazoles (Compound 55)Kinase InhibitionMCF7, A549, HCT1166.53, 26.40, 59.84[1]
Imidazole-based N-phenylbenzamide (Derivative 4f)CytotoxicA549, HeLa, MCF-77.5, 9.3, 8.9[2]
Anti-inflammatory Activity
1,3,4-Oxadiazoles with Pyrazole Ring (Compound 18)COX-2 InhibitionNot Specified0.31[3]
Pyrazole Derivative (Celecoxib)COX-2 InhibitionNot SpecifiedCommercially available drug[4]
Pyrazole Derivative (Compound 25)COX-2 InhibitionNot SpecifiedKi = 0.19 nM

Experimental Protocols

To facilitate the experimental validation of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, detailed protocols for key bioassays are provided below.

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound and positive control in the culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compound, positive control, or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is used to determine the inhibitory effect of a compound on the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 96-well black opaque plate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • In a 96-well plate, add the test compound at various concentrations to the appropriate wells. Include wells for a no-inhibitor control (enzyme control) and a positive control (Celecoxib).

  • Add the COX-2 enzyme to all wells except the background control.

  • Add the reaction mix to all wells.

  • Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode for 5-10 minutes at 25°C.

  • Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The bioactivity of pyrazole derivatives is often attributed to their interaction with key signaling pathways involved in cell proliferation and inflammation.

Anticancer Mechanism: Targeting EGFR-VEGFR Signaling

Many pyrazole-based compounds exhibit anticancer activity by inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] These receptors play a crucial role in tumor growth, proliferation, and angiogenesis.

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS P PI3K PI3K VEGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Survival Survival mTOR->Survival Pyrazole_Derivative Pyrazole Derivative (e.g., 3,4-dimethoxy-N-(5-phenyl -1H-pyrazol-3-yl)benzamide) Pyrazole_Derivative->EGFR Pyrazole_Derivative->VEGFR COX2_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyrazole_Derivative Pyrazole Derivative (e.g., 3,4-dimethoxy-N-(5-phenyl -1H-pyrazol-3-yl)benzamide) Pyrazole_Derivative->COX2

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling kinases. However, off-target effects can lead to unforeseen toxicities or polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of pyrazole-based inhibitors targeting Janus kinases (JAKs), p38 mitogen-activated protein kinases (MAPKs), and cyclin-dependent kinases (CDKs), supported by experimental data and detailed protocols.

Key Signaling Pathways in Focus

To appreciate the nuances of inhibitor selectivity, a foundational understanding of their target pathways is essential. Below are simplified representations of the JAK/STAT, p38 MAPK, and CDK-mediated cell cycle signaling cascades.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for a wide array of cytokines, interferons, and hormones to transmit signals from the cell membrane to the nucleus. This pathway is integral to immunity, cell proliferation, and differentiation.[1][2][3][4] Dysregulation of JAK/STAT signaling is implicated in various inflammatory diseases and cancers.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 5. STAT Phosphorylation STAT->Receptor STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Transcription Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization

Figure 1: The JAK/STAT Signaling Cascade.
The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to environmental stress and inflammatory cytokines.[5][6][7] Its activation influences a wide range of cellular processes, including inflammation, apoptosis, cell cycle regulation, and cell differentiation.[5]

p38_MAPK_Pathway Stimuli Environmental Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stimuli->MAP3K 1. Activation MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K 2. Phosphorylation p38 p38 MAPK MAP2K->p38 3. Phosphorylation Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates 4. Phosphorylation Response Cellular Responses (Inflammation, Apoptosis) Substrates->Response 5. Regulation

Figure 2: The p38 MAPK Signaling Cascade.
The CDK-Regulated Cell Cycle Pathway

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[8][9] Their sequential activation, driven by binding to specific cyclin partners, orchestrates the progression through different phases of cell division. The G1-S transition, a critical checkpoint, is largely controlled by CDK4/6 and CDK2.[10][11]

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase GF Growth Factors CyclinD Cyclin D GF->CyclinD 1. Synthesis CDK46 CDK4/6 CyclinD->CDK46 2. Binding & Activation Rb_E2F Rb-E2F Complex CDK46->Rb_E2F 3. Phosphorylation p16 p16 (INK4) p16->CDK46 Inhibition E2F E2F Rb_E2F->E2F 5. E2F Release Rb_P p-Rb Rb_E2F->Rb_P 4. Hyperphosphorylation S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes 6. Activation

Figure 3: CDK Regulation of the G1/S Cell Cycle Transition.

Cross-Reactivity Profiles of Pyrazole-Based Inhibitors

The following tables summarize the inhibitory activity of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. This data highlights the varying degrees of selectivity achieved through chemical modifications of the pyrazole core.

Table 1: Profile of Pyrazole-Based p38 MAPK Inhibitors
CompoundPrimary Targetp38α IC50 (nM)p38β IC50 (nM)Selectivity over other kinasesReference
BIRB 796 p38 MAPK3865Highly selective against a panel of 20 kinases[12]
SD-0006 p38 MAPK1103450Selective for p38α/β over p38γ/δ and 50 other kinases[13]
SC-79659 p38 MAPK1111790Good selectivity for p38α[13]

Data synthesized from published literature. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Profile of Pyrazole-Based CDK Inhibitors
CompoundPrimary TargetCDK2 IC50 (µM)Selectivity over other CDKsReference
Compound 9 CDK20.96High[14]
Compound 7d CDK21.47High[14]
Compound 7a CDK22.0High[14]
Compound 4 CDK23.82High[14]
CAN508 CDK20.35Selective against CDK2[14]
DC-K2in212 CDK20.29517-fold selectivity over CDK1[14]

Data extracted from a study on novel pyrazole derivatives as CDK2 inhibitors.[14]

Experimental Protocols for Cross-Reactivity Profiling

Determining the selectivity of an inhibitor requires robust and comprehensive experimental methods. Kinome scanning and Cellular Thermal Shift Assay (CETSA) are two powerful techniques widely used in drug discovery.

Kinome Scanning using Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy used to assess the potency and selectivity of enzyme inhibitors directly in complex biological systems. It utilizes chemical probes that react covalently with the active sites of enzymes.

Methodology:

  • Proteome Preparation: Prepare cell or tissue lysates to obtain a complex protein mixture.

  • Inhibitor Incubation: Treat the proteome with the pyrazole-based inhibitor at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Probe Labeling: Add a broad-spectrum, activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) that will covalently label the active enzymes not blocked by the inhibitor.

  • Click Chemistry/Reporting: If using a probe with a reporter tag handle (like an alkyne), perform a click chemistry reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin).

  • Gel Electrophoresis & Imaging: Separate the labeled proteins by SDS-PAGE. Visualize and quantify the probe-labeled enzymes using fluorescence scanning. A decrease in signal for a specific protein band in the inhibitor-treated sample compared to the control indicates target engagement.

  • Mass Spectrometry (for broad profiling): For kinome-wide analysis, the biotin-tagged proteins can be enriched, digested into peptides, and identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS). This provides a comprehensive profile of all kinases that interact with the inhibitor.[15]

ABPP_Workflow Proteome 1. Prepare Proteome (Cell/Tissue Lysate) Incubation 2. Incubate with Pyrazole Inhibitor Proteome->Incubation Probe 3. Add Activity-Based Probe Incubation->Probe Analysis 4. Analysis Probe->Analysis Gel SDS-PAGE & Fluorescence Scan Analysis->Gel Target ID MS Enrichment & LC-MS/MS Analysis->MS Kinome-wide Profile

Figure 4: Workflow for Activity-Based Protein Profiling.
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by an inhibitor in a cellular environment. The principle is that a protein's thermal stability increases when it is bound to a ligand (the inhibitor).

Methodology:

  • Cell Treatment: Treat intact cells with the pyrazole-based inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures. The unbound proteins will denature and aggregate at lower temperatures than the ligand-bound proteins.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Detection: Quantify the amount of the target protein remaining in the supernatant at each temperature using methods like Western Blot or Mass Spectrometry. A shift to higher temperatures for protein denaturation in the inhibitor-treated samples confirms target engagement.

CETSA_Workflow Treatment 1. Treat Intact Cells with Inhibitor Heating 2. Heat Cells across a Temperature Gradient Treatment->Heating Lysis 3. Lyse Cells Heating->Lysis Separation 4. Centrifuge to Pellet Aggregated Proteins Lysis->Separation Detection 5. Quantify Soluble Target Protein (e.g., Western Blot) Separation->Detection

Figure 5: Workflow for the Cellular Thermal Shift Assay.

By employing these methodologies and carefully analyzing the resulting data, researchers can build a comprehensive understanding of the cross-reactivity profile of pyrazole-based inhibitors, paving the way for the design of more selective and efficacious therapeutics.

References

Efficacy of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide vs. other pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Anti-inflammatory Activity

A number of N-pyrazolyl benzamide derivatives have been synthesized and evaluated for their anti-inflammatory properties. A common preclinical model for assessing anti-inflammatory potential is the carrageenan-induced paw edema assay in rats. In this model, the reduction in swelling indicates the anti-inflammatory effect of the test compound.

Table 1: Comparison of Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives

CompoundStructureMaximum Inhibition (%)Reference Compound
4-trifluoromethyl-N-[3'-t-butyl-1'-(2",4"-dinitro)phenylpyrazol-5'-yl] benzamide (5h)Not available in search results89.4Diclofenac Sodium
Compound 5dNot available in search resultsGoodDiclofenac Sodium
Compound 5fNot available in search resultsGoodDiclofenac Sodium
Compound 5iNot available in search resultsGoodDiclofenac Sodium
Compound 5jNot available in search resultsGoodDiclofenac Sodium
Compound 5kNot available in search resultsGoodDiclofenac Sodium

Data sourced from a study on N-Pyrazolyl Benzamide Derivatives.

The data indicates that substituted N-pyrazolyl benzamides can exhibit potent anti-inflammatory activity, with compound 5h demonstrating a particularly high percentage of inhibition, comparable to the standard drug Diclofenac Sodium.

Anticancer Efficacy

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The efficacy of these compounds is typically determined by their half-maximal inhibitory concentration (IC50) against different cancer cell lines. A lower IC50 value indicates a higher potency.

Table 2: In Vitro Anticancer Activity of Pyrazoline Derivatives (IC50 in μM)

CompoundHL-60 (Leukemia)MCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)
18c 8.4316.2012.54
18g 10.4311.74.07
18h 8.9912.47.18

Data from a study on pyrazolines linked to a 4-methylsulfonylphenyl scaffold.[2]

The results in Table 2 highlight the potent cytotoxic effects of certain pyrazoline derivatives against various cancer cell lines. Notably, compound 18g showed significant activity against MDA-MB-231, a triple-negative breast cancer cell line.[2]

Kinase Inhibition

The anticancer effects of many pyrazole derivatives are attributed to their ability to inhibit protein kinases.

Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundKinase TargetIC50 (μM)
18c VEGFR20.218
18g VEGFR20.168
18h VEGFR20.135
18g HER20.496
18h HER20.253
18h EGFR0.574
Sorafenib (Reference) VEGFR20.041
Erlotinib (Reference) HER20.085
Erlotinib (Reference) EGFR0.105

Data from a study on pyrazolines linked to a 4-methylsulfonylphenyl scaffold.[2]

The data demonstrates that these pyrazoline derivatives are potent inhibitors of key kinases involved in tumor angiogenesis and growth, such as VEGFR2, HER2, and EGFR.[2] Compound 18h emerged as a multi-kinase inhibitor with significant potency.[2]

Experimental Protocols

Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Wistar albino rats are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds or a reference drug (e.g., Diclofenac Sodium) are administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured again at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7, MDA-MB-231) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

    • The plate is incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Kinase Inhibition Assay

Enzymatic assays are used to determine the direct inhibitory effect of a compound on a specific kinase.

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase. The inhibition of this reaction by a test compound is quantified.

  • Procedure:

    • The kinase, substrate, ATP, and the test compound at various concentrations are incubated together in a suitable buffer.

    • The reaction is allowed to proceed for a set time.

    • The amount of phosphorylated substrate is then measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined from the dose-response curve.

Visualizations

G cluster_synthesis General Synthesis of N-Pyrazolyl Benzamides hydrazine Hydrazine Derivative pyrazole_amine 5-Aminopyrazole Intermediate hydrazine->pyrazole_amine dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazole_amine final_compound N-Pyrazolyl Benzamide pyrazole_amine->final_compound benzoyl_chloride Substituted Benzoyl Chloride benzoyl_chloride->final_compound

Caption: General synthetic route for N-pyrazolyl benzamides.

G cluster_workflow In Vitro Anticancer Screening Workflow start Start: Synthesized Pyrazole Derivatives cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) start->cell_culture treatment Treat Cells with Compounds (Varying Concentrations) cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Measure Absorbance & Calculate IC50 Values mtt_assay->data_analysis end End: Identify Potent Compounds data_analysis->end

Caption: Workflow for in vitro anticancer activity screening.

G cluster_pathway Simplified Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream P atp ATP atp->receptor pyrazole Pyrazole Inhibitor pyrazole->receptor inhibition Inhibition proliferation Cell Proliferation, Angiogenesis downstream->proliferation

References

Orthogonal Validation of Screening Hits for Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal validation strategies for pyrazole-based screening hits. It outlines key experimental assays, presents detailed protocols, and visualizes relevant signaling pathways to aid in the robust confirmation of promising lead compounds.

Introduction to Orthogonal Validation

Initial high-throughput screening (HTS) can yield a multitude of "hits," but a significant portion may be false positives. Orthogonal validation is a critical step in the drug discovery pipeline that employs distinct and independent assays to confirm the initial screening results. This approach ensures that the observed biological activity is genuine and target-specific, thereby reducing the risk of costly failures in later stages of development. For pyrazole compounds, which are known to interact with a variety of biological targets, a rigorous orthogonal validation strategy is paramount.

Key Orthogonal Assays for Pyrazole Hits

A well-rounded orthogonal validation plan for pyrazole hits should include a combination of biochemical and cell-based assays to confirm target engagement, elucidate the mechanism of action, and assess cellular efficacy.

Biochemical Assays: Direct Target Interaction

These assays directly measure the interaction of the pyrazole compound with its purified target protein, typically a kinase or other enzyme. They are essential for confirming direct binding and quantifying inhibitory potency.

  • Kinase Inhibition Assays: Many pyrazole-based drugs target protein kinases. Assays like ADP-Glo™, Kinase-Glo®, or TR-FRET are commonly used to measure the inhibition of kinase activity. These assays quantify the amount of ATP consumed or ADP produced by the kinase.

  • Enzyme Inhibition Assays: For non-kinase targets such as Cyclooxygenase (COX), assays often measure the enzymatic conversion of a substrate to a product. For COX, this can be monitored colorimetrically or by measuring prostaglandin production.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) provide direct evidence of binding and can determine binding affinity and kinetics.

Cell-Based Assays: Cellular Efficacy and Mechanism of Action

Cell-based assays are crucial for confirming that the compound's activity observed in a biochemical setting translates to a cellular context.

  • Cell Viability/Cytotoxicity Assays: Assays such as MTT, MTS, or CellTiter-Glo® are fundamental for assessing the effect of the pyrazole compound on cancer cell proliferation and viability.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target within the complex cellular environment.

  • Phosphorylation Assays (for kinase targets): Western blotting or ELISA-based assays can be used to measure the phosphorylation status of the direct target kinase (autophosphorylation) or its downstream substrates, providing evidence of target inhibition in a signaling pathway context.

  • Reporter Gene Assays: These assays are useful for measuring the activity of a specific signaling pathway downstream of the target.

Comparative Data of Orthogonal Assays

The following table summarizes hypothetical data from a series of orthogonal assays performed on three pyrazole-based screening hits (PZ-1, PZ-2, and PZ-3) targeting VEGFR2.

Assay TypeParameterPZ-1PZ-2PZ-3Reference Inhibitor (e.g., Sorafenib)
Biochemical
VEGFR2 Kinase AssayIC50 (nM)15250510
SPRK D (nM)20300815
Cell-Based
HUVEC Viability AssayIC50 (µM)0.15.00.050.08
VEGFR2 Phosphorylation (in-cell)IC50 (µM)0.158.00.070.1
A549 (non-target) Viability AssayIC50 (µM)> 50> 5025> 50

Interpretation:

  • PZ-1 and PZ-3 show strong correlation between biochemical potency (VEGFR2 inhibition) and cellular activity (HUVEC viability and VEGFR2 phosphorylation).

  • PZ-2 demonstrates significantly weaker activity in all assays, suggesting it may be a weaker hit or a false positive from the initial screen.

  • PZ-3 shows some off-target toxicity in the A549 cell line at higher concentrations, which would need to be investigated further.

  • PZ-1 displays a favorable profile with high potency and selectivity.

Experimental Protocols

VEGFR2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and provides a general framework.

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Pyrazole compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare a reaction mixture containing kinase buffer, ATP, and the poly(Glu,Tyr) substrate.

  • Add 2 µL of the pyrazole compound at various concentrations (or DMSO for control) to the wells of the 96-well plate.

  • Add 10 µL of the diluted VEGFR2 enzyme to initiate the reaction. For the "no enzyme" control, add 10 µL of kinase buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT)

This protocol outlines the general steps for assessing the effect of pyrazole compounds on the viability of a cancer cell line (e.g., A549).

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Signaling Pathways and Workflows

Understanding the signaling context of the pyrazole target is crucial for interpreting validation data. The following diagrams, generated using Graphviz, illustrate key pathways often modulated by pyrazole compounds and a general workflow for orthogonal validation.

experimental_workflow cluster_screening Primary Screening cluster_validation Orthogonal Validation HTS High-Throughput Screening (e.g., FRET, Luminescence) Hits Initial Hits HTS->Hits Biochemical Biochemical Assays (Kinase/Enzyme Inhibition, SPR) Hits->Biochemical CellBased Cell-Based Assays (Viability, Target Engagement) Hits->CellBased ConfirmedHits Confirmed Hits Biochemical->ConfirmedHits Confirms direct target interaction CellBased->ConfirmedHits Confirms cellular efficacy LeadOpt Lead Optimization ConfirmedHits->LeadOpt Proceed to Lead Optimization

Figure 1: General experimental workflow for orthogonal validation of screening hits.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 Akt Akt mTOR mTOR CellGrowth Cell Growth & Survival

Figure 2: Simplified PI3K/Akt signaling pathway, a common target for pyrazole inhibitors.

VEGFR_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Angiogenesis Angiogenesis & Cell Proliferation Akt->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis

Figure 3: Overview of the VEGFR2 signaling pathway, a key driver of angiogenesis.

COX_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Substrate PGG2 PGG2 COX2->PGG2 Cyclooxygenase Activity PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerase/Synthase Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Figure 4: The COX-2 pathway, a critical target in inflammation.

Conclusion

The orthogonal validation of pyrazole screening hits is a multi-faceted process that requires a thoughtful selection of complementary assays. By combining robust biochemical and cell-based experiments, researchers can confidently identify and prioritize true positive hits for further development. The data, protocols, and pathway diagrams presented in this guide offer a framework for designing and implementing an effective validation strategy, ultimately increasing the probability of success in the challenging field of drug discovery.

Benchmarking New Pyrazole Benzamides Against Standard of Care: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of emerging pyrazole benzamide compounds against current standards of care in key therapeutic areas. Experimental data, detailed protocols, and visual representations of signaling pathways are presented to support a comprehensive evaluation.

Anti-inflammatory Activity: Targeting COX-2

Novel pyrazole benzamides are being extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2). The standard of care for selective COX-2 inhibition is Celecoxib.

Data Presentation: Comparative COX-2 Inhibitory Activity

The following table summarizes the in vitro COX-2 inhibitory activity of a novel pyrazole benzamide derivative compared to Celecoxib.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
New Pyrazole Benzamide (Compound 5c) 0.18 ± 0.05 >100>555
Celecoxib (Standard of Care) 0.33 ± 0.11 7.623.03

Data sourced from a study on pyrazole-containing derivatives.[1]

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (new pyrazole benzamides) and Celecoxib

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and Celecoxib in assay buffer.

  • In a 96-well plate, add the COX-2 enzyme to each well.

  • Add the diluted test compounds or Celecoxib to the respective wells. A control group with no inhibitor is also included.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Simultaneously, add the fluorometric probe, which will react with the prostaglandin G2 product of the COX-2 reaction.

  • Measure the fluorescence intensity at regular intervals for 10-15 minutes using a fluorometric plate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Phospholipase_A2 Phospholipase A2 Phospholipase_A2->Arachidonic_Acid releases Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Phospholipase_A2 New_Pyrazole_Benzamide New Pyrazole Benzamide New_Pyrazole_Benzamide->COX2 inhibits Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by new pyrazole benzamides and Celecoxib.

Anticancer Activity: Targeting FLT3

Certain pyrazole carboxamides have demonstrated potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML). The standard of care for FLT3 inhibition includes Midostaurin.

Data Presentation: Comparative FLT3 Inhibitory Activity

The table below presents the in vitro inhibitory activity of a representative potent pyrazole carboxamide against FLT3, benchmarked against the known activity of Midostaurin.

CompoundFLT3 IC50 (nM)
New Pyrazole Carboxamide (Representative) <10
Midostaurin (Standard of Care) ~10

Representative data for new pyrazole carboxamides is based on findings of potent inhibition in the low nanomolar range. Midostaurin IC50 is a generally accepted value.[2]

Experimental Protocols

In Vitro FLT3 Kinase Assay

This protocol details the measurement of a compound's ability to inhibit the kinase activity of recombinant FLT3.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (adenosine triphosphate)

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

  • Test compounds (new pyrazole carboxamides) and Midostaurin

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and Midostaurin.

  • To a 384-well plate, add the FLT3 enzyme and the peptide substrate.

  • Add the diluted test compounds or Midostaurin to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step process of ATP depletion and ADP conversion to a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

FLT3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor FLT3 Receptor (ITD Mutation) PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS JAK JAK FLT3_Receptor->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 Survival Survival STAT5->Survival New_Pyrazole_Carboxamide New Pyrazole Carboxamide New_Pyrazole_Carboxamide->FLT3_Receptor inhibits Midostaurin Midostaurin Midostaurin->FLT3_Receptor inhibits

Caption: Inhibition of mutated FLT3 signaling by new pyrazole carboxamides and Midostaurin.

References

Pyrazole vs. Triazole: A Head-to-Head Comparison of Core Structures in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of pyrazole and triazole core structures in medicinal chemistry. This guide provides an objective look at their performance, supported by experimental data, to inform strategic decisions in drug design.

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the plethora of available scaffolds, pyrazoles and triazoles have emerged as privileged structures, frequently employed as bioisosteres for amides and other functional groups. Their utility stems from their ability to engage in hydrogen bonding, their metabolic stability, and their synthetic tractability. This guide presents a head-to-head comparison of pyrazole and triazole cores, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid researchers in the strategic selection of these crucial heterocyclic systems.

At a Glance: Key Physicochemical and Biological Properties

The choice between a pyrazole and a triazole core can subtly yet significantly alter a compound's profile. The number and position of nitrogen atoms within the five-membered ring influence properties such as dipole moment, pKa, and hydrogen bonding capacity, which in turn affect solubility, membrane permeability, and target engagement.

PropertyPyrazole1,2,3-Triazole1,2,4-TriazoleKey Considerations
Structure 1,2-diazole1,2,3-triazole1,2,4-triazoleThe arrangement of nitrogen atoms dictates the vector of the dipole moment and the availability of hydrogen bond donors and acceptors.
pKa ~2.5~1.2 (for the N-H tautomer)~10.2 (for the N-H tautomer)The acidity and basicity of the ring system can influence salt formation, solubility, and interactions with biological targets.[1]
Hydrogen Bonding One donor (N-H), one acceptor (N)One donor (N-H), two acceptors (N)One donor (N-H), two acceptors (N)The ability to act as both a hydrogen bond donor and acceptor is crucial for mimicking amide bonds and interacting with protein active sites.
Metabolic Stability Generally stable, but can be susceptible to oxidation depending on substitution.Considered to be very metabolically stable.Generally metabolically stable.The inherent stability of the aromatic ring contributes to a longer half-life in vivo.
Synthetic Accessibility Readily synthesized through various established methods."Click" chemistry (CuAAC and RuAAC) provides a highly efficient and regioselective route to 1,4- and 1,5-disubstituted triazoles.Accessible through several synthetic routes.The ease and efficiency of synthesis are important considerations in the drug development process.

Performance in Head-to-Head Studies

Direct comparisons where only the core heterocycle is varied provide the most insightful data for understanding the intrinsic impact of the pyrazole versus triazole scaffold. Below are summaries of such studies across different therapeutic targets.

Cyclooxygenase (COX) Inhibition

In a study focused on developing selective COX-2 inhibitors, a series of diaryl-based pyrazole and triazole derivatives were synthesized and evaluated. The results highlight the significant impact of the heterocyclic core on both potency and selectivity.

Table 1: Comparative COX Inhibition Data [2][3]

Compound IDCore StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4b Pyrazole>100.017>588
4d Pyrazole5.370.09854.8
15a 1,2,3-Triazole0.3250.002162.5
Celecoxib (Reference) Pyrazole0.970.0519.4

Data extracted from a study by a research group on diaryl-based pyrazole and triazole derivatives.

The triazole-containing compound 15a demonstrated the most potent COX-2 inhibition, surpassing the pyrazole analogues and the reference drug, Celecoxib.[2][3] This suggests that for this particular scaffold and target, the triazole core offers a superior arrangement of atoms for optimal interaction with the COX-2 active site.

Inhibition of Mycobacterium tuberculosis UDP-Galactopyranose Mutase (MtbUGM)

A separate investigation into inhibitors of MtbUGM, a key enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, also provided a basis for comparing pyrazole and triazole cores.

Table 2: Comparative MtbUGM Inhibition and Antitubercular Activity

Compound IDCore StructureMtbUGM Inhibition (Ki, µM)M. tuberculosis MIC (µg/mL)
MS208 (Lead) Pyrazole100 ± 10 (Mixed-type)12.5
DA10 Pyrazole51 ± 4 (Competitive)>100
DA11 1,2,3-Triazole140 ± 1050
DA12 1,2,3-Triazole120 ± 1050
DA13 1,2,3-Triazole110 ± 1025

Data from a study on pyrazole and triazole analogues as MtbUGM inhibitors.

In this context, while the pyrazole derivative DA10 showed improved enzyme inhibition with a competitive mechanism, it lacked whole-cell activity. The triazole analogues, although weaker enzyme inhibitors, demonstrated moderate antitubercular activity, suggesting that the triazole core may contribute to better cell penetration or efflux avoidance in M. tuberculosis.

Experimental Protocols

To provide a practical context for the presented data, detailed methodologies for key experiments are outlined below.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a no-compound control.

  • Add 10 µL of a solution containing the kinase and substrate in kinase buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the no-compound control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Human Liver Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in DMSO and dilute it in phosphate buffer to the final desired concentration (typically 1 µM).

  • In a 96-well plate, add the test compound solution.

  • Add the human liver microsome suspension to each well to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the time-zero wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • For the 0-minute time point, add the acetonitrile solution before adding the NADPH regenerating system.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining compound versus time and fitting the data to a first-order decay model. The intrinsic clearance (CLint) can then be calculated from the half-life.

Signaling Pathways and Experimental Workflows

Visualizing the context in which these compounds act is crucial for a deeper understanding of their mechanism of action and the experimental approaches used to characterize them.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the head-to-head comparison of pyrazole and triazole-based inhibitors.

G cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison Pyrazole_Synth Pyrazole Analog Synthesis Kinase_Assay Kinase Inhibition Assay (IC50) Pyrazole_Synth->Kinase_Assay Metabolic_Stability Metabolic Stability Assay (t1/2) Pyrazole_Synth->Metabolic_Stability Physicochemical Physicochemical Profiling (pKa, logP) Pyrazole_Synth->Physicochemical Triazole_Synth Triazole Analog Synthesis Triazole_Synth->Kinase_Assay Triazole_Synth->Metabolic_Stability Triazole_Synth->Physicochemical SAR_Analysis Structure-Activity Relationship (SAR) Kinase_Assay->SAR_Analysis Metabolic_Stability->SAR_Analysis Physicochemical->SAR_Analysis Data_Comparison Head-to-Head Data Comparison SAR_Analysis->Data_Comparison

Caption: A streamlined workflow for the comparative evaluation of pyrazole and triazole analogs.

p38 MAPK Signaling Pathway

Many pyrazole-based compounds are potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation.

G Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Inflammatory Response Apoptosis Substrates->Response

Caption: The p38 MAPK signaling cascade, a common target for pyrazole-based inhibitors.

Cannabinoid Receptor (CB1) Signaling

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor that is antagonized by both pyrazole and triazole-containing compounds, such as Rimonabant and its bioisosteres.

G Ligand Cannabinoid Ligand (e.g., Anandamide) CB1 CB1 Receptor Ligand->CB1 G_Protein Gi/o Protein CB1->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Response Decreased Neuronal Excitability PKA->Response leads to

Caption: Simplified signaling pathway of the cannabinoid receptor 1 (CB1).

Conclusion

The decision to utilize a pyrazole or a triazole core in a drug discovery program is a nuanced one, with each scaffold offering a distinct set of advantages and disadvantages. This guide has provided a framework for making this decision by presenting head-to-head data, detailing essential experimental protocols, and visualizing the broader biological context. While pyrazoles have a long and successful history in medicinal chemistry, the rise of "click" chemistry has made triazoles an increasingly attractive and synthetically accessible alternative. Ultimately, the optimal choice will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the overall synthetic strategy. By carefully considering the data and methodologies presented herein, researchers can make more informed decisions in their quest to design the next generation of innovative medicines.

References

Confirming the Molecular Target of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to aid in the confirmation of the molecular target of the novel compound 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Based on its structural features, particularly the pyrazole-benzamide core, this compound is hypothesized to target one of several key protein families implicated in disease: Carbonic Anhydrases (CAs), protein kinases, or metabotropic glutamate receptors (mGluRs).

This document presents a comparative analysis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide against established inhibitors and modulators of these potential targets. The provided experimental data and detailed protocols will enable researchers to design and execute experiments to definitively identify its molecular target and elucidate its mechanism of action.

Comparative Analysis of Potential Molecular Targets

The following tables summarize the activity of known inhibitors and modulators for the most likely molecular targets of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. This data provides a benchmark for evaluating the experimental results obtained for the compound of interest.

Table 1: Comparison with Known Carbonic Anhydrase Inhibitors

CompoundTarget Isoform(s)IC50 / KiReference
AcetazolamidehCA I, II, IX, XIIKᵢ: 25 nM (hCA IX), 5.7 nM (hCA XII)[1]
DorzolamidehCA IIPotent inhibitor
BrinzolamidehCA IIPotent inhibitor[2]
Celecoxib (a pyrazole derivative)hCA II, IXKᵢ: 2.3 nM (hCA IX)
Pyrazole-sulfonamide HybridhCA I, II, IXKᵢ: 58.8 nM - 8010 nM (hCA I), Potent inhibition of hCA II and IX[3][4]

Table 2: Comparison with Known Protein Kinase Inhibitors

CompoundTarget Kinase(s)IC50Reference
SorafenibVEGFR-2, PDGFR, RAF kinasesIC₅₀: 0.049 µM (VEGFR-2)[5]
SunitinibVEGFR-2, PDGFR, c-KITPotent inhibitor[6]
ErlotinibEGFRIC₅₀: 0.06 µM (EGFR)[7]
Quinoxaline-pyrazole hybrid 13VEGFR-2IC₅₀: 0.045 µM[5]
Pyrazole derivative 3fEGFR, VEGFR-2IC₅₀: 0.066-0.184 µM (EGFR), 0.102-0.418 µM (VEGFR-2)[8]

Table 3: Comparison with Known mGluR5 Positive Allosteric Modulators (PAMs)

CompoundTargetEC50Reference
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)mGluR577 ± 15 nM[9]
VU0360172mGluR5Potent PAM[10]
VU-1545mGluR59.6 ± 1.9 nM

Experimental Protocols

To elucidate the molecular target of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, a series of biochemical and cell-based assays should be performed. The following are detailed protocols for key experiments.

Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory activity of a compound against various carbonic anhydrase isoforms.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Assay Buffer: 20 mM HEPES, pH 7.4

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 180 µL of Assay Buffer to each well.

  • Add 10 µL of the test compound solution at various concentrations to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Acetazolamide).

  • Add 10 µL of the CA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the NPA substrate solution.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 30 minutes at room temperature.

  • The rate of NPA hydrolysis is proportional to the CA activity. Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[11]

Kinase Inhibition Assay (e.g., VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase Assay Buffer

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound and VEGFR-2 enzyme to the wells of a 96-well plate and incubate briefly.

  • Add the kinase substrate and ATP to initiate the kinase reaction.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of cancer cell lines that are known to be dependent on the activity of the potential target proteins.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO only).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to determine if the test compound affects specific signaling pathways downstream of the potential target kinase.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[13][14]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the target signaling proteins.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that could be modulated by 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

G cluster_CA Carbonic Anhydrase IX Pathway cluster_VEGFR VEGFR-2 Signaling Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a CAIX CAIX HIF1a->CAIX pHi Increased pHi CAIX->pHi Proliferation Cell Proliferation & Survival pHi->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Potential signaling pathways involving Carbonic Anhydrase IX and VEGFR-2.

Experimental Workflow

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide CA_Assay Carbonic Anhydrase Inhibition Assay Compound->CA_Assay Kinase_Assay Kinase Inhibition Assay Compound->Kinase_Assay mGluR5_Assay mGluR5 PAM Assay Compound->mGluR5_Assay Target_ID Molecular Target Identification CA_Assay->Target_ID Kinase_Assay->Target_ID mGluR5_Assay->Target_ID Viability_Assay Cell Viability (MTT Assay) Western_Blot Western Blot (Signaling Pathway) Viability_Assay->Western_Blot Target_ID->Viability_Assay

References

Safety Operating Guide

Proper Disposal of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide was found in the public domain. The following disposal procedures are based on general best practices for laboratory chemical waste and information for structurally similar compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all federal, state, and local regulations.

This guide provides essential safety and logistical information for the proper disposal of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, a compound likely synthesized for research and development purposes. Due to the absence of a specific SDS, a conservative approach to disposal is mandatory to ensure the safety of laboratory personnel and the environment.

Waste Characterization and Hazard Assessment

Prior to disposal, a thorough characterization of the waste containing 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide is crucial. This involves assessing its physical and chemical properties to determine the appropriate waste stream.

Physical State:

  • Solid: If the compound is in a solid, powder, or crystalline form.

  • Liquid: If the compound is dissolved in a solvent.

Chemical Properties and Potential Hazards: The structure of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, containing benzamide and pyrazole moieties, suggests it should be treated as a potentially hazardous chemical. The following hazards should be considered:

  • Toxicity: Many benzamide and pyrazole derivatives exhibit biological activity and potential toxicity. Assume the compound is toxic and handle it with appropriate personal protective equipment (PPE).

  • Reactivity: While not expected to be highly reactive, avoid mixing with strong oxidizing or reducing agents, strong acids, or strong bases unless a specific reaction protocol is being followed.

  • Flammability: If dissolved in a flammable solvent, the entire solution must be treated as flammable waste.

  • Corrosivity: The compound itself is not expected to be corrosive, but the waste solution might be if acidic or basic solvents or reagents were used.

Segregation of Chemical Waste

Proper segregation of laboratory waste is paramount to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • Uncontaminated personal protective equipment (gloves, lab coats) can be disposed of in regular trash unless institutional policy dictates otherwise.

    • Contaminated PPE, weigh boats, and other solid materials that have come into direct contact with 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix this waste with other waste streams, such as halogenated solvents, acidic waste, or basic waste, unless explicitly permitted by your EHS department.

  • Sharps Waste:

    • Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.

Packaging and Labeling of Hazardous Waste

All hazardous waste must be packaged and labeled in accordance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations, as well as institutional policies.

  • Containers: Use only approved hazardous waste containers that are in good condition and have a secure lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide" and any other chemical constituents in the waste.

    • The approximate concentration of each component.

    • The date the waste was first added to the container.

    • The relevant hazard warnings (e.g., Toxic, Flammable).

Step-by-Step Disposal Procedure

  • Consult the SDS and Institutional EHS: Before beginning any work, attempt to locate a specific SDS for the compound. Regardless, you must contact your institution's EHS department to understand their specific procedures for disposing of novel or uncharacterized chemical compounds.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Segregate Waste at the Source: As you generate waste, immediately place it into the correct, pre-labeled hazardous waste container.

  • Securely Store Waste: Keep waste containers closed when not in use. Store them in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.

  • Arrange for Pickup: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

Due to the lack of a specific SDS, no quantitative data (e.g., LD50, flashpoint) for 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide can be provided. The table below summarizes the key logistical information for disposal.

ParameterGuideline
Waste Type Chemical Hazardous Waste
Primary Hazards Toxicity (Assumed), Potential for Flammability (if in solvent)
Solid Waste Container Labeled, sealed, chemically compatible container
Liquid Waste Container Labeled, sealed, leak-proof, chemically compatible container
Labeling Requirements "Hazardous Waste," Full Chemical Names, Concentrations, Date, Hazard Warnings
Storage Location Designated Satellite Accumulation Area
Disposal Authority Institutional Environmental Health and Safety (EHS) Department

Chemical Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical.

start Start: Chemical Waste Generated characterize Characterize Waste (Physical State, Hazards) start->characterize is_hazardous Is the Waste Hazardous? characterize->is_hazardous non_hazardous Dispose in Non-Hazardous Waste Stream is_hazardous->non_hazardous No segregate Segregate Hazardous Waste (Solid, Liquid, Sharps) is_hazardous->segregate Yes end End: Compliant Disposal non_hazardous->end package_label Package and Label Waste (per EPA/OSHA/EHS) segregate->package_label store Store in Satellite Accumulation Area package_label->store pickup Arrange for EHS Pickup store->pickup pickup->end

Caption: General workflow for laboratory chemical waste disposal.

Essential Safety and Operational Plan for Handling 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. The following procedures are based on best practices for handling related chemical compounds, including aromatic amides and pyrazole derivatives, in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles / Face ShieldMust be worn at all times. Use of a face shield over safety goggles is recommended when handling larger quantities or when there is a significant risk of splashing.[1][2][3]
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any holes or tears before use.[3][4]
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms is required.
Respiratory NIOSH-approved RespiratorA respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be used when handling the powder outside of a certified chemical fume hood.[5]
Feet Closed-toe ShoesShoes should be made of a non-porous material to protect against spills.[3][4]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide in a well-ventilated area.

  • A certified chemical fume hood is required when weighing or transferring the solid compound to minimize inhalation of dust particles.[6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to avoid the generation of airborne dust.[6]

    • Use a spatula or other appropriate tool to handle the solid. Avoid scooping in a manner that creates dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.[5]

    • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

Storage:

  • Store the compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

All waste generated from handling 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide must be treated as hazardous waste.

Waste Collection:

  • Solid Waste: Collect any unused compound, contaminated PPE (gloves, bench paper, etc.), and other solid materials in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container for liquid chemical waste.

Disposal Procedure:

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide".

  • Consult EHS: Contact your institution's EHS office for specific guidance on the final disposal of this chemical waste. Incineration at a licensed facility is often the preferred method for complex organic compounds.[7][8]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh and Transfer Compound prep_area->weigh dissolve Prepare Solution (if applicable) weigh->dissolve clean_area Clean and Decontaminate Work Area dissolve->clean_area collect_solid Collect Solid Waste dissolve->collect_solid collect_liquid Collect Liquid Waste dissolve->collect_liquid remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.